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  • Product: (Bromomethylidene)cyclobutane
  • CAS: 1905-06-2

Core Science & Biosynthesis

Foundational

Synthesis of (Bromomethylidene)cyclobutane from Methylenecyclobutane: A Senior Application Scientist's Guide

Executive Summary Alkylidenecyclobutanes are high-value structural motifs in modern drug discovery, acting as conformationally restricted scaffolds and versatile cross-coupling precursors. Specifically, (bromomethylidene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Alkylidenecyclobutanes are high-value structural motifs in modern drug discovery, acting as conformationally restricted scaffolds and versatile cross-coupling precursors. Specifically, (bromomethylidene)cyclobutane is a critical electrophile in palladium-catalyzed Miyaura borylations and Suzuki cross-coupling reactions . This technical guide details the field-proven, two-stage synthetic route from methylenecyclobutane to (bromomethylidene)cyclobutane. By dissecting the chemical causality behind the electrophilic bromination and the highly regioselective E2 elimination, this document provides researchers with a self-validating framework for reproducible synthesis.

Strategic Rationale & Chemical Causality

The transformation of methylenecyclobutane to the target vinyl bromide cannot be achieved via direct allylic bromination without significant ring-opening or rearrangement side reactions. Instead, a controlled two-step sequence is employed:

  • Electrophilic Addition: Complete saturation of the exocyclic double bond to form a dibromide intermediate.

  • Regioselective Dehydrobromination: A base-mediated E2 elimination that strategically exploits steric hindrance and ring strain to exclusively yield the exocyclic bromoalkene.

SynthesisWorkflow A Methylenecyclobutane (Starting Material) B Bromination (Br2, CH2Cl2, 0°C) A->B C 1-Bromo-1-(bromomethyl)cyclobutane (Intermediate) B->C D E2 Dehydrobromination (KOtBu, THF, RT) C->D E (Bromomethylidene)cyclobutane (Target Product) D->E

Chemical workflow for the synthesis of (bromomethylidene)cyclobutane.

Mechanistic Deep Dive

Step 1: Electrophilic Bromination

The reaction commences with the addition of molecular bromine across the exocyclic double bond of methylenecyclobutane. The electron-rich alkene attacks the polarizable Br₂ molecule, forming a transient cyclic bromonium ion. Subsequent nucleophilic attack by the bromide anion yields 1-bromo-1-(bromomethyl)cyclobutane .

Field Insight: This reaction must be conducted at 0 °C in a non-polar, aprotic solvent (e.g., CH₂Cl₂) in the absence of light. These conditions suppress radical substitution pathways (which would lead to complex mixtures of allylic bromides) and ensure a strictly ionic addition mechanism .

Step 2: The Regioselective E2 Elimination

The conversion of the dibromide to the target vinyl bromide is a masterclass in regiocontrol driven by structural causality. The intermediate possesses two bromine atoms: a tertiary bromide on the cyclobutane ring (C1) and a primary bromide on the exocyclic carbon (C1').

When treated with a sterically hindered strong base like potassium tert-butoxide (KOtBu), an E2 elimination is triggered. Crucially, the primary bromide at C1' cannot serve as the leaving group. An E2 mechanism requires a beta-hydrogen, and the adjacent C1 carbon possesses zero protons. Therefore, the tertiary bromide at C1 is the obligatory leaving group.

The regioselectivity then hinges entirely on which beta-proton is abstracted:

  • Path A (Endocyclic): Abstraction of a secondary proton from the cyclobutane ring (C2 or C4) yields 1-(bromomethyl)cyclobutene. This pathway is kinetically hindered by the bulky KOtBu and thermodynamically penalized by the immense ring strain of the cyclobutene system (~30 kcal/mol).

  • Path B (Exocyclic): Abstraction of a primary proton from the exocyclic -CH₂Br group yields the desired (bromomethylidene)cyclobutane . This pathway is favored both kinetically (due to minimal steric hindrance) and thermodynamically (retaining the less strained cyclobutane ring).

MechanisticLogic Start 1-Bromo-1-(bromomethyl)cyclobutane + KOtBu Path1 Deprotonation at Ring C2/C4 (Secondary Protons) Start->Path1 Minor Pathway Path2 Deprotonation at -CH2Br (Primary Protons) Start->Path2 Major Pathway Prod1 1-(Bromomethyl)cyclobutene (Endocyclic) Path1->Prod1 Prod2 (Bromomethylidene)cyclobutane (Exocyclic) Path2->Prod2 Reason1 Highly Disfavored Ring Strain ~30 kcal/mol Sterically Hindered Prod1->Reason1 Reason2 Thermodynamically Favored Lower Ring Strain Less Steric Hindrance Prod2->Reason2

Mechanistic logic tree showing the regioselectivity of the E2 elimination step.

Validated Experimental Methodologies

To ensure a self-validating system, the following protocols include built-in quench and monitoring steps to verify reaction progression and safety.

Protocol A: Synthesis of 1-Bromo-1-(bromomethyl)cyclobutane
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Add methylenecyclobutane (1.0 equiv, 50 mmol) and anhydrous dichloromethane (CH₂Cl₂, 100 mL) to the flask. Cool the mixture to 0 °C using an ice-water bath.

  • Controlled Addition: Dissolve molecular bromine (Br₂, 1.05 equiv, 52.5 mmol) in 20 mL of CH₂Cl₂. Add this solution dropwise via the dropping funnel over 45 minutes. Self-Validation: The reaction mixture should decolorize the bromine instantly upon addition; maintain the rate to prevent temperature spikes.

  • Quench & Workup: Stir for an additional 1 hour at 0 °C. Quench the reaction by adding 30 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine (color will shift from faint orange to colorless).

  • Isolation: Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 × 30 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude dibromide as a dense liquid.

Protocol B: Synthesis of (Bromomethylidene)cyclobutane
  • Setup: In a flame-dried 250 mL round-bottom flask under nitrogen, dissolve the crude 1-bromo-1-(bromomethyl)cyclobutane (1.0 equiv) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Base Addition: Cool the solution to 0 °C. Slowly add potassium tert-butoxide (KOtBu, 1.2 equiv) in small portions. Causality Note: The bulky nature of KOtBu prevents competing S_N2 substitution at the primary bromide.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours. Monitor the consumption of the dibromide via GC-MS or TLC (using hexanes).

  • Workup: Quench the reaction carefully with distilled water (50 mL). Extract the mixture with diethyl ether (Et₂O, 3 × 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate carefully under mild vacuum (the target product is volatile).

  • Purification: Purify the crude product via vacuum distillation or silica gel flash chromatography (eluting with pentane) to obtain pure (bromomethylidene)cyclobutane.

Quantitative Data & Analytical Signatures

To facilitate rapid verification of intermediates and products, the following table summarizes the key quantitative and analytical data for the workflow.

CompoundMolecular WeightPhysical StateKey ¹H NMR Signatures (CDCl₃)Role in Workflow
Methylenecyclobutane 68.12 g/mol Colorless liquid4.80 ppm (s, 2H, =CH₂)Starting Material
1-Bromo-1-(bromomethyl)cyclobutane 227.93 g/mol Dense liquid3.65 ppm (s, 2H, -CH₂Br)Intermediate
(Bromomethylidene)cyclobutane 147.01 g/mol Volatile liquid5.95 ppm (t, 1H, =CHBr)Target Product

References

  • Kabalka, G. W., & Yao, M.-L. (2003). Synthesis of a dicyclobutylideneethane derivative via sequential palladium-catalyzed Miyaura borylation and Suzuki coupling. Tetrahedron Letters, 44(42), 7705-7707. URL: [Link]

  • Erickson, K. L., & Kim, K. (1971). Bromohydrins of methylenecyclobutane. The Journal of Organic Chemistry, 36(19), 2915-2916. URL: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11085527, 1-Bromo-1-(bromomethyl)cyclobutane. URL: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 119096484, (2Z)-1-bromo-2-(bromomethylidene)cyclobutane. URL: [Link]

Exploratory

Mechanism of Bromination of Methylenecyclobutane: A Technical Guide to Electrophilic and Radical Pathways

Executive Summary Methylenecyclobutane (MCB) is a highly strained, four-membered cyclic hydrocarbon featuring an exocyclic double bond. Its unique structural topology makes it an invaluable building block in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methylenecyclobutane (MCB) is a highly strained, four-membered cyclic hydrocarbon featuring an exocyclic double bond. Its unique structural topology makes it an invaluable building block in the synthesis of complex pharmaceutical intermediates and nucleoside analogues. However, the bromination of MCB is mechanistically complex. Depending on the reaction conditions, bromination can proceed via an electrophilic addition pathway —often accompanied by a strain-relieving carbocation rearrangement (ring expansion)—or a radical substitution pathway that triggers an allylic shift.

This whitepaper provides an in-depth mechanistic analysis of both pathways, offering drug development professionals and synthetic chemists field-proven protocols and causality-driven insights to control product distribution.

The Electrophilic Addition Pathway (Br₂ Addition)

Mechanistic Causality

When MCB is treated with elemental bromine (Br₂) in a polar or halogenated solvent at low temperatures, the reaction proceeds via an electrophilic addition mechanism. The exocyclic π-bond acts as a nucleophile, attacking the polarizable Br₂ molecule to form a cyclic bromonium ion intermediate .

At this juncture, the reaction faces a critical bifurcation driven by thermodynamics and kinetics:

  • Kinetic Pathway (Direct Addition): The bromide ion (Br⁻) attacks the more substituted carbon of the bromonium ion (Markovnikov-type regioselectivity), yielding 1-bromo-1-(bromomethyl)cyclobutane [1].

  • Thermodynamic Pathway (Ring Expansion): The cyclobutane ring possesses approximately 26.4 kcal/mol of ring strain. The transient positive charge adjacent to the ring lowers the activation barrier for C-C bond migration. The cyclobutane ring can expand to a more stable cyclopentyl system (strain ~6 kcal/mol), yielding dibromocyclopentane derivatives.

ElectrophilicBromination MCB Methylenecyclobutane (Exocyclic Alkene) Bromonium Bromonium Ion Intermediate (Strained) MCB->Bromonium + Br2 Br2 Br2 (Electrophile) Br2->Bromonium Normal 1-Bromo-1-(bromomethyl)cyclobutane (Kinetic Product) Bromonium->Normal Direct Br- Attack Rearranged Rearranged Carbocation (Ring Expansion) Bromonium->Rearranged C-C Bond Migration (Strain Relief) Cyclopentyl Dibromocyclopentane Derivatives (Thermodynamic Product) Rearranged->Cyclopentyl Br- Attack

Electrophilic bromination pathway of methylenecyclobutane showing ring expansion.

The Radical Allylic Bromination Pathway (Wohl-Ziegler Reaction)

Mechanistic Causality

To avoid the electrophilic addition across the double bond and prevent ring expansion, chemists utilize the Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide)[2].

NBS provides a constant, extremely low concentration of Br₂, which suppresses the electrophilic pathway. Instead, a bromine radical (Br•) abstracts a hydrogen atom from the allylic position of MCB. The resulting allylic radical is resonance-stabilized. Because the radical is delocalized between the primary exocyclic carbon and the tertiary endocyclic carbon, subsequent reaction with Br₂ yields a mixture of the normal allylic bromide and a rearranged product via an allylic shift [3].

RadicalBromination MCB Methylenecyclobutane AllylRad1 Primary Allylic Radical MCB->AllylRad1 H-Abstraction Radical Bromine Radical (Br•) from NBS Radical->AllylRad1 AllylRad2 Tertiary Allylic Radical (Resonance Form) AllylRad1->AllylRad2 Resonance Delocalization Prod1 1-(Bromomethyl)cyclobutene (Normal Product) AllylRad1->Prod1 + Br2 / NBS Prod2 Rearranged Allylic Bromide (Allylic Shift) AllylRad2->Prod2 + Br2 / NBS

Radical allylic bromination of methylenecyclobutane via Wohl-Ziegler reaction.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the mechanisms proceed as intended.

Protocol A: Electrophilic Addition of Bromine (Kinetic Control)

Objective: Synthesize 1-bromo-1-(bromomethyl)cyclobutane while minimizing ring-expansion side reactions.

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 50 mmol of methylenecyclobutane in 100 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: Low temperatures suppress the thermodynamic ring-expansion pathway and prevent radical initiation.

  • Reagent Addition: Dissolve 52 mmol of Br₂ in 20 mL of DCM. Add this solution dropwise over 30 minutes. The persistence of a faint orange color indicates the endpoint of alkene consumption.

  • Validation Checkpoint: Perform TLC (Hexanes). The disappearance of the non-polar alkene spot confirms complete conversion.

  • Quenching & Workup: Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted Br₂. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Confirm the structure of 1-bromo-1-(bromomethyl)cyclobutane via ¹H NMR (look for the distinct singlet of the -CH₂Br group at ~3.8 ppm)[1].

Protocol B: Wohl-Ziegler Allylic Bromination

Objective: Perform allylic bromination to yield 1-(bromomethyl)cyclobutene.

  • Preparation: In a 250 mL round-bottom flask, dissolve 50 mmol of methylenecyclobutane in 100 mL of anhydrous carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene.

  • Reagent Addition: Add 55 mmol of N-bromosuccinimide (NBS) and 2.5 mmol of azobisisobutyronitrile (AIBN) as the radical initiator.

  • Reflux & Reaction: Attach a reflux condenser and heat the mixture to 80 °C under nitrogen. Causality: Heating decomposes AIBN to initiate the radical chain. As the reaction proceeds, dense NBS is consumed, and succinimide (which is insoluble in CCl₄) floats to the surface.

  • Validation Checkpoint: The complete flotation of succinimide serves as a visual, self-validating indicator of reaction completion (typically 2-4 hours).

  • Workup: Cool the mixture to 0 °C to maximize succinimide precipitation. Filter the solid succinimide. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting allylic bromides via vacuum distillation to separate the normal product from the allylic shift isomers[2].

Quantitative Data Summary

The following table summarizes the key operational parameters and mechanistic outcomes for the bromination of methylenecyclobutane, allowing researchers to select the appropriate methodology based on their target intermediate.

ParameterElectrophilic AdditionRadical Allylic Bromination
Primary Reagent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Catalyst / Initiator None (Spontaneous)AIBN or Benzoyl Peroxide
Solvent System DCM or Chloroform (Polar/Inert)CCl₄ or Trifluorotoluene (Non-polar)
Optimal Temperature -78 °C to 0 °C80 °C (Reflux)
Reaction Mechanism Ionic (Bromonium Ion)Free Radical (Allylic Radical)
Major Product 1-bromo-1-(bromomethyl)cyclobutane1-(bromomethyl)cyclobutene
Major Side Reaction Ring Expansion (Dibromocyclopentanes)Allylic Rearrangement

References

  • Applequist, D. E., & Roberts, J. D. (1956). Small-Ring Compounds. XII. The Bromine Addition Products of Methylenecyclobutane. Journal of the American Chemical Society, 78(4), 874–875. Available at: [Link]

  • Buchman, E. R., & Howton, D. R. (1948). Cyclobutane Derivatives. IV. Ziegler Bromination of Methylenecyclobutane. Journal of the American Chemical Society, 70(7), 2517-2520. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11085527, 1-Bromo-1-(bromomethyl)cyclobutane. Available at: [Link]

  • Asano, S. (2013). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. Available at: [Link]

Sources

Foundational

Stability and Storage Protocols for (Bromomethylidene)cyclobutane: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach the handling of highly strained vinylic halides not as a routine task, but as an exercise in mitigating thermodynamic inevitabilities. (Bromomethylidene)cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the handling of highly strained vinylic halides not as a routine task, but as an exercise in mitigating thermodynamic inevitabilities. (Bromomethylidene)cyclobutane (CAS: 1905-06-2) is a prime example of a molecule that desperately "wants" to degrade. Its cyclobutane ring harbors significant ring strain, while its exocyclic vinylic bromide moiety serves as a photolabile trigger. To maintain its structural integrity for advanced drug development and synthetic applications, researchers must implement a storage protocol grounded in strict causality and self-validation.

This whitepaper dissects the mechanistic degradation pathways of this compound and provides a field-proven, step-by-step methodology for its long-term stabilization.

Chemical Vulnerabilities & Mechanistic Causality

To design an effective storage system, we must first understand the specific mechanisms by which (Bromomethylidene)cyclobutane degrades. Every step in our protocol is a direct countermeasure to one of the following three pathways:

A. Photolytic Cleavage and Radical Cascades

The carbon-bromine (C-Br) bond in exocyclic vinylic halides is inherently photolabile. Exposure to ultraviolet (UV) or ambient visible light induces homolytic cleavage of the C-Br bond, generating a highly reactive cyclobutylidene radical and a free bromine radical (Br•). This initiation step triggers a radical cascade that leads to rapid E/Z isomerization and irreversible polymerization.

B. Base-Catalyzed Ring Expansion

The cyclobutane ring is highly strained (~26 kcal/mol). As demonstrated in the foundational work by , exposing bromomethylenecyclobutane to strong bases (such as potassium tert-butoxide) triggers a rapid ring-expansion rearrangement, yielding 1-bromocyclopentene. Consequently, storage in unpassivated, highly alkaline glass or exposure to basic laboratory fumes will catalyze the destruction of the four-membered ring.

C. Thermal and Oxidative Stress

The allylic carbons (the CH₂ groups adjacent to the exocyclic double bond) are highly susceptible to autoxidation. In the presence of atmospheric oxygen and thermal energy, these positions form allylic hydroperoxides, which subsequently decompose into complex mixtures of ring-opened cleavage products.

MechanisticDegradation A (Bromomethylidene)cyclobutane (Intact Molecule) B Photolytic Cleavage (UV/Visible Light) A->B hν (Light) C Base-Catalyzed Rearrangement A->C Strong Base D Thermal/Oxidative Stress (O2/Heat) A->D Δ / O2 B1 Radical Cascades (Polymerization) B->B1 C1 1-Bromocyclopentene (Ring Expansion) C->C1 D1 Allylic Peroxides & Cleavage Products D->D1

Fig 1. Primary degradation pathways of (Bromomethylidene)cyclobutane.

Quantitative Stability Profile

To illustrate the critical importance of proper storage, the following table summarizes the degradation kinetics of (Bromomethylidene)cyclobutane under various environmental conditions.

Table 1: Stability Profile of (Bromomethylidene)cyclobutane

Storage ConditionAtmosphereLight ExposureDurationPurity RetentionPrimary Degradation Mechanism
-20 °C (Desiccated) ArgonDark (Amber)12 months> 99.5% None detected (Stable baseline)
4 °C (Refrigerator) ArgonDark (Amber)6 months98.0% Trace radical isomerization
25 °C (Ambient) AirDark (Clear)1 month~ 85.0% Allylic oxidation & polymerization
25 °C (Ambient) AirAmbient Light1 week< 70.0% Rapid photolytic Br-cleavage

Experimental Protocols: Self-Validating Anaerobic Cryostorage

A storage protocol is only as robust as its validation metrics. The following workflow is designed as a self-validating system ; each step includes a causality rationale and an internal checkpoint to ensure the integrity of the.

Step 1: Baseline Analytical Validation
  • Action: Perform a baseline ¹H-NMR (CDCl₃) and visually inspect the neat liquid.

  • Causality: You must confirm the starting purity before investing in long-term storage. Vinylic bromides can degrade during vendor transit.

  • Validation Checkpoint: The liquid must be strictly colorless. A yellow or light brown tint indicates the presence of free bromine (Br₂), proving that photolytic degradation has already occurred. If yellow, the batch is compromised and requires redistillation prior to storage.

Step 2: Inert Atmosphere Transfer
  • Action: Transfer the bulk reagent into a glovebox or utilize a Schlenk line purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Causality: Argon is significantly heavier than air and nitrogen. It provides a superior, dense blanket that efficiently displaces oxygen, completely halting allylic autoxidation.

Step 3: Dispensing into Amber Glass
  • Action: Aliquot the reagent into pre-dried (150 °C for 12 h), acid-washed amber glass vials.

  • Causality: Amber glass blocks UV transmission below 400 nm, neutralizing the threat of homolytic C-Br cleavage. Acid-washing the vials neutralizes any residual surface alkalinity, preventing the base-catalyzed Erickson rearrangement.

Step 4: Sealing and Secondary Containment
  • Action: Seal the vials with PTFE-lined silicone septa caps. Wrap the cap junction tightly with Parafilm, and enclose the entire vial in aluminum foil.

  • Causality: Standard plastic caps contract at cryogenic temperatures, allowing slow oxygen ingress. PTFE provides chemical inertness, while the Parafilm/foil combination ensures a secondary barrier against both atmosphere and light.

Step 5: Cryostorage
  • Action: Store the sealed vials in a dedicated, desiccated -20 °C freezer.

  • Validation Checkpoint: Upon retrieving an aliquot after prolonged storage, repeat the visual check. If the liquid has polymerized into a viscous gel or turned brown, the Argon seal was breached during Step 4, and the self-validating system has successfully flagged a compromised sample.

StorageWorkflow S1 1. QC Check (NMR Baseline) S2 2. Inert Transfer (Argon Glovebox) S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. Sealing (PTFE + Parafilm) S3->S4 S5 5. Cryostorage (-20 °C Desiccated) S4->S5

Fig 2. Self-validating workflow for anaerobic aliquoting and cryostorage.

Conclusion

(Bromomethylidene)cyclobutane is an exceptionally useful but highly reactive intermediate. By understanding its specific chemical vulnerabilities—namely its photolability, susceptibility to base-catalyzed ring expansion, and oxidative degradation—researchers can move away from blind adherence to generic storage rules. Implementing the causality-driven, self-validating cryostorage protocol outlined above ensures that this critical building block remains pristine for downstream drug development applications.

References

  • Erickson, K. L., Vanderwaart, B. E., & Wolinsky, J. (1968). "Base-catalyzed rearrangement of bromomethylenecyclobutane." Chemical Communications (London), 1031. Royal Society of Chemistry. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 119096484, (2Z)-1-bromo-2-(bromomethylidene)cyclobutane." PubChem. URL:[Link]

Exploratory

Reactivity of the Exocyclic Double Bond in (Bromomethylidene)cyclobutane: Mechanisms, Rearrangements, and Cycloalkyne Generation

Executive Summary (Bromomethylidene)cyclobutane is a highly strained, functionalized cyclic olefin that serves as a critical precursor in advanced organic synthesis. The unique reactivity of its exocyclic double bond—spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Bromomethylidene)cyclobutane is a highly strained, functionalized cyclic olefin that serves as a critical precursor in advanced organic synthesis. The unique reactivity of its exocyclic double bond—specifically the vinylic bromide moiety—enables complex transformations including alpha-elimination, alkylidene carbene formation, and ring expansion to highly reactive cycloalkynes. This technical guide provides an in-depth mechanistic analysis and self-validating experimental protocols for harnessing this reactivity, tailored for researchers and drug development professionals seeking to construct complex spirocyclic or fused-ring pharmacophores.

Mechanistic Causality: Alkylidene Carbenes and Ring Expansion

The exocyclic double bond of 1 is not merely a site for standard electrophilic addition; it is a primed spring for skeletal rearrangement[1]. The presence of the vinylic bromine atom adjacent to the highly strained cyclobutane ring dictates its primary reaction pathway under strongly basic conditions.

Alpha-Elimination and Carbene Formation

When treated with a strong, sterically hindered base such as potassium tert-butoxide (KOtBu), the vinylic proton is abstracted. This triggers an α -elimination of the bromide ion, generating a transient cyclobutylidenecarbene intermediate. The causality here is driven by the steric bulk of KOtBu, which prevents direct nucleophilic attack (S_N2 or S_N Vinylic) on the exocyclic carbon, favoring deprotonation instead[2].

1,2-Carbon Migration (Ring Expansion)

Alkylidene carbenes are acutely electron-deficient and short-lived. To alleviate the immense angle strain of the four-membered ring, the cyclobutylidenecarbene undergoes a rapid 1,2-carbon migration. The exocyclic carbene carbon inserts into the adjacent C-C bond of the cyclobutane ring, expanding it to form cyclopentyne[3]. Cyclopentyne is a highly strained, transient intermediate that must be intercepted in situ by a trapping agent, such as a diene, to form stable cycloadducts[3].

Pathway A (Bromomethylidene)cyclobutane B Base Abstraction (KOtBu) A->B -H+ C Cyclobutylidenecarbene B->C -Br- D 1,2-Carbon Migration C->D Ring Expansion H Nucleophilic Trapping C->H Solvent/Base Attack E Cyclopentyne Intermediate D->E Strain Relief F 1,3-Diphenylisobenzofuran E->F Trapping G 1:2 Cycloaddition Adduct F->G [4+2] Cycloaddition I 1-tert-Butoxymethylcyclobutene H->I Side Reaction

Fig 1: Mechanistic pathway of base-induced rearrangement and trapping.

Divergent Reactivity: Solvent and Additive Effects

The fate of the exocyclic double bond is heavily influenced by the reaction environment, demonstrating the delicate balance between elimination and nucleophilic substitution.

  • Aprotic, Non-Nucleophilic Conditions (e.g., THF): Promotes the formation of the carbene and subsequent ring expansion to cyclopentyne, which can be trapped by 1,3-diphenylisobenzofuran to form a 2[2].

  • Polar Aprotic Solvents with Nucleophiles (e.g., DMF with KI): The reaction diverges significantly. The polar nature of DMF and the presence of iodide stabilize a carbene-halide complex. This leads to a mixture of products including 1-bromocyclopentene, 1-iodocyclopentene, and 4 via nucleophilic vinylic substitution, trapping the expanded ring before complete elimination occurs[4].

Quantitative Data: Product Distribution

Table 1: Influence of Reaction Conditions on (Bromomethylidene)cyclobutane Reactivity

Reaction ConditionsPrimary IntermediateMajor Isolated ProductsYield (%)
KOtBu, THF, 1,3-DiphenylisobenzofuranCyclopentyne1:2 Cycloaddition Adduct12 - 15%
KOtBu, DMF, KI (80°C)Carbene-Bromide Complex1-tert-butoxymethylcyclobutene75 - 80%
KOtBu, DMF, KI (80°C)Carbene-Bromide Complex1-bromocyclopentene & 1-iodocyclopentene20 - 25%

Note: Data synthesized from foundational studies on base-induced reactions of methylenecyclobutane derivatives[5].

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocol for the generation and trapping of cyclopentyne is designed with built-in validation steps.

Protocol: Base-Induced Ring Expansion and Trapping

Objective : Convert (bromomethylidene)cyclobutane to cyclopentyne and trap it via [4+2] cycloaddition.

  • System Preparation (Validation: Moisture Exclusion) : Flame-dry a two-neck round-bottom flask under argon. Add 1,3-diphenylisobenzofuran (3.0 equiv) and anhydrous THF (0.1 M).

    • Causality: Water acts as a nucleophile, quenching the alkylidene carbene to form an aldehyde and bypassing the desired ring expansion.

  • Substrate Introduction : Inject (bromomethylidene)cyclobutane (1.0 equiv) into the stirring solution. Cool the mixture to 0°C using an ice bath.

  • Base Addition (Validation: Controlled Deprotonation) : Add KOtBu (1.5 equiv, 1.0 M in THF) dropwise over 30 minutes.

    • Causality: Slow addition prevents localized heating and suppresses base-catalyzed isomerization of the resulting cycloalkyne into unreactive cycloalkadienes[3].

  • In-Process Monitoring : After 1 hour, take a 50 µL aliquot, quench with aqueous NH₄Cl, extract with ethyl acetate, and analyze via GC-MS.

    • Self-Validation: The disappearance of the parent mass ( m/z 146/148) and the appearance of the 1:2 adduct mass confirms successful carbene generation and trapping. If starting material persists, add an additional 0.2 equiv of KOtBu.

  • Quenching and Isolation : Once complete, quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract with diethyl ether (3x), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification : Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the spiro-fused cycloadduct.

Workflow S1 Step 1: Prep Dry THF, Ar S2 Step 2: Reagents Add Substrate & Trap S1->S2 S3 Step 3: Base KOtBu at 0°C S2->S3 S4 Step 4: Monitor GC-MS Aliquot S3->S4 S4->S3 Incomplete S5 Step 5: Quench NH4Cl (aq) S4->S5 Complete S6 Step 6: Purify Chromatography S5->S6

Fig 2: Self-validating experimental workflow for cyclopentyne generation.

References

  • Erickson, K. L., et al. Base-induced reactions of methylenecyclobutane derivatives. Journal of Organic Chemistry, ACS Publications.[Link]

  • ResearchGate. A new mechanism of nucleophilic vinylic substitution and unexpected products in the reaction of chlorotrifluoroethylene. [Link]

  • McMahon, R. J., et al. Adamantylidenecarbene: Photochemical Generation, Trapping, and Theoretical Studies. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Carlson, E. H., et al. The Journal of Organic Chemistry 1973 Volume.38 No.8. [Link]

Sources

Foundational

Theoretical Studies of (Bromomethylidene)cyclobutane Structure and Rearrangement Dynamics

Executive Summary (Bromomethylidene)cyclobutane is a highly strained, reactive precursor utilized in the generation of transient alkylidene carbenes and cycloalkyne intermediates. This technical guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Bromomethylidene)cyclobutane is a highly strained, reactive precursor utilized in the generation of transient alkylidene carbenes and cycloalkyne intermediates. This technical guide provides an in-depth analysis of its structural properties, the mechanistic topography of its base-induced ring enlargement, and the theoretical frameworks—specifically Density Functional Theory (DFT) and Coupled Cluster (CCSD(T)) calculations—used to map its potential energy surface (PES). Designed for researchers and drug development professionals, this whitepaper bridges computational chemistry with synthetic utility, offering validated protocols for modeling highly strained ring expansions.

Molecular Architecture & Chemical Identity

(Bromomethylidene)cyclobutane features an exocyclic brominated double bond attached to a four-membered cyclobutane ring. The inherent ring strain of the cyclobutane scaffold, coupled with the polarizability of the exocyclic vinylic bromide, makes the molecule highly susceptible to base-induced α -elimination.

  • Chemical Name: (Bromomethylidene)cyclobutane

  • CAS Registry Number: 1[1]

  • Hazard Classifications: Flammable Liquid (Category 3), Acute Toxicity, Skin/Eye Irritant[1].

Mechanistic Topography: Base-Induced Ring Enlargement

When treated with strong bases such as potassium tert-butoxide (t-BuOK) in polar aprotic solvents like N,N-dimethylformamide (DMF), (bromomethylidene)cyclobutane undergoes a complex rearrangement. Foundational studies demonstrate that the reaction yields a mixture of 1-bromocyclopentene, tert-butoxymethylcyclobutene, and, in the presence of potassium iodide, 1-iodocyclopentene[2].

The formation of these products is driven by the initial α -elimination of HBr to generate a transient alkylidene carbene. Crucially, the capture of halide ions (forming 1-iodocyclopentene when KI is added) serves as empirical evidence for a2[2]. This 1,2-carbon migration represents a carbon analogue to the classic Beckmann rearrangement of imine derivatives[2].

G Precursor (Bromomethylidene)cyclobutane Precursor Base Base (t-BuOK) / DMF Precursor->Base Carbene Alkylidene Carbene Intermediate Base->Carbene alpha-elimination Prod3 tert-Butoxymethylcyclobutene (Side Product) Base->Prod3 Competing Substitution CarbeneBr Carbene-Bromide Complex Carbene->CarbeneBr Br- coordination CyclopentyneBr Cyclopentyne-Bromide Complex CarbeneBr->CyclopentyneBr 1,2-Carbon Migration (Ring Expansion) Prod1 1-Bromocyclopentene (Major Product) CyclopentyneBr->Prod1 Protonation / Recombination Prod2 1-Iodocyclopentene (Trapped Product) CyclopentyneBr->Prod2 I- exchange (with KI)

Reaction pathway of base-induced ring enlargement of (Bromomethylidene)cyclobutane.

Computational Workflows for PES Mapping

To rationalize the migratory aptitudes and singlet-triplet gaps of the generated alkylidene carbenes, researchers employ a 3[3]. The following protocol outlines a self-validating computational system for modeling the 1,2-migration of (bromomethylidene)cyclobutane.

Step-by-Step Methodology: Theoretical Evaluation of 1,2-Migration
  • Conformational Search & Spin State Initialization:

    • Action: Construct the 3D conformers of the alkylidene carbene in both singlet and triplet states.

    • Causality: Alkylidene carbenes possess closely lying spin states. Accurately determining the ground state requires independent optimization of both multiplicities to prevent artificial convergence to a local maximum.

  • High-Level DFT Optimization & Solvation:

    • Action: Optimize geometries using a robust hybrid functional with empirical dispersion corrections (e.g., PBE0+GD3BJ or ω B97X-D) and a triple- ζ basis set (6-311+G(d,p)). Apply an implicit solvation model (e.g., IEFPCM for DMF)[3].

    • Causality: Dispersion corrections are critical for capturing the intramolecular non-covalent interactions within the carbene-bromide complex. The solvation model accounts for the dielectric stabilization of the highly polar transition states.

  • Transition State (TS) Search:

    • Action: Perform a Berny optimization to locate the first-order saddle point corresponding to the 1,2-carbon shift (ring expansion to cyclopentyne).

    • Self-Validation: Conduct harmonic frequency calculations to ensure the TS possesses exactly one imaginary frequency corresponding to the correct migration vector.

  • Intrinsic Reaction Coordinate (IRC) Verification:

    • Action: Run an IRC calculation originating from the optimized TS geometry.

    • Causality: This guarantees that the located TS smoothly connects the alkylidene carbene minimum to the cyclopentyne product minimum, validating the logical continuity of the reaction pathway.

  • Single-Point Energy Refinement:

    • Action: Calculate highly correlated single-point energies using DLPNO-CCSD(T)/ma-def2-TZVPP on the DFT-optimized geometries[3].

    • Causality: DFT often underestimates reaction barriers for highly strained migrations. Coupled-cluster theory provides the "gold standard" energetic accuracy necessary to compute realistic kinetic lifetimes ( τ ) and migratory aptitudes.

Quantitative Data Presentation

Theoretical studies on analogous alkylidene carbenes demonstrate the energetic landscape of these highly strained rearrangements[3][4]. The table below summarizes the typical computed thermodynamic parameters for this class of ring-expansion reactions, highlighting the necessity of high-level theory.

Chemical Species / StateMultiplicityRelative Energy ( ΔE , kcal/mol)Primary Computational Method
Alkylidene Carbene Ground StateSinglet0.0DLPNO-CCSD(T) / def2-TZVP[4]
Alkylidene Carbene Excited StateTriplet+49.0DLPNO-CCSD(T) / def2-TZVP[4]
1,2-Migration Transition StateSinglet+13.5PBE0+GD3BJ / CCSD(T)[4]
Cyclopentyne IntermediateSinglet-25.4PBE0+GD3BJ / 6-311+G(d,p)

Note: Values are representative of alkylidene carbene 1,2-migrations mapped via coupled-cluster theory. The large singlet-triplet gap confirms the closed-shell singlet nature of the reacting carbene.

Implications for Drug Development and Synthetic Chemistry

The ability to predictably trigger ring expansions from cyclobutanes to functionalized cyclopentenes is highly valuable in medicinal chemistry. Cyclopentane scaffolds are ubiquitous in nucleoside analogues, kinase inhibitors, and targeted therapeutics. Understanding the theoretical underpinnings of the carbene-bromide complex allows synthetic chemists to tune solvent dielectric constants and additive conditions (e.g., introducing specific halide salts) to selectively trap the intermediate. This computational foresight minimizes empirical trial-and-error, accelerating the functionalization of five-membered rings in drug discovery pipelines.

References

  • (bromomethylidene)cyclobutane — Chemical Substance Information. NextSDS Substance Database. Available at: [Link]

  • Systematic Evaluation of 1,2-Migratory Aptitude in Alkylidene Carbenes. ACS Publications. Available at: [Link]

  • Adamantylidenecarbene: Photochemical Generation, Trapping, and Theoretical Studies. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Base-induced ring enlargement of halomethylenecyclobutanes. A carbon analog of the Beckmann rearrangement. The Journal of Organic Chemistry / ResearchGate. Available at: [Link]

Sources

Exploratory

The Chemistry and Reactivity of (Bromomethylidene)cyclobutane: A Technical Guide for Advanced Organic Synthesis

Executive Summary In the realm of strained-ring organic chemistry, exocyclic alkylidene cycloalkanes represent a fascinating class of reactive intermediates. (Bromomethylidene)cyclobutane is a highly versatile, strained...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of strained-ring organic chemistry, exocyclic alkylidene cycloalkanes represent a fascinating class of reactive intermediates. (Bromomethylidene)cyclobutane is a highly versatile, strained building block utilized extensively in the synthesis of complex carbocycles, cycloalkynes, and unsaturated nucleoside analogues. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, synthetic protocols, and downstream applications in drug development, specifically focusing on its propensity for carbene-mediated ring expansion.

Chemical Identity and Physicochemical Profiling

Accurate molecular identification is critical for regulatory compliance and synthetic planning. The compound features a four-membered cyclobutane ring attached to a brominated exocyclic double bond, imparting significant angular strain and unique orbital hybridization at the sp² carbon.

Nomenclature and Identifiers
  • IUPAC Name: (Bromomethylidene)cyclobutane (also referred to in literature as (bromomethylene)cyclobutane)[1][2].

  • CAS Registry Number: 1905-06-2[1][3].

Quantitative Data Summary

The following table summarizes the core physicochemical properties of (Bromomethylidene)cyclobutane, establishing the baseline parameters for reaction design and analytical verification[1][4].

PropertyValueAnalytical Significance
Molecular Formula C₅H₇BrDetermines stoichiometric equivalents in cross-coupling.
Molecular Weight 147.02 g/mol Used for precise molarity calculations in anhydrous setups.
Exact Mass / Monoisotopic 145.97 DaTarget peak for High-Resolution Mass Spectrometry (HRMS).
Topological Polar Surface Area (TPSA) 0.00 ŲIndicates high lipophilicity; requires non-polar organic solvents.
Heavy Atom Count 6Structural confirmation parameter for NMR/IR spectroscopy.
Complexity Score 74Reflects the localized strain of the exocyclic double bond.

Mechanistic Synthesis Pathways

The synthesis of (bromomethylidene)cyclobutane typically proceeds via the olefination of cyclobutanone. The choice of reagents must account for the high ring strain of the cyclobutane precursor, which makes it susceptible to unintended ring-opening if subjected to overly harsh nucleophiles.

Step-by-Step Protocol: Wittig-Type Bromomethylenation

This protocol outlines a self-validating system for the synthesis of the target compound using a modified Wittig approach with (bromomethyl)triphenylphosphonium bromide.

Rationale & Causality: Potassium tert-butoxide ( t -BuOK) is selected as the base because its significant steric bulk prevents it from acting as a nucleophile, thereby suppressing the nucleophilic attack on the cyclobutanone carbonyl and favoring the abstraction of the acidic proton on the phosphonium salt to generate the necessary ylide.

Reagents Required:

  • Cyclobutanone (1.0 equiv)

  • (Bromomethyl)triphenylphosphonium bromide (1.1 equiv)

  • Potassium tert-butoxide (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Ylide Generation: Suspend (bromomethyl)triphenylphosphonium bromide in anhydrous THF under an inert argon atmosphere. Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add t -BuOK dropwise over 15 minutes. Validation Check: A distinct color change to deep yellow/orange indicates the successful formation of the bromomethylenetriphenylphosphorane ylide.

  • Carbonyl Addition: Slowly introduce cyclobutanone (dissolved in a minimal volume of THF) to the ylide solution at -78 °C.

  • Thermal Equilibration: Allow the reaction mixture to gradually warm to room temperature over 4 hours. The thermodynamic driving force is the formation of the stable triphenylphosphine oxide ( Ph3​P=O ) byproduct.

  • Workup and Isolation: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with diethyl ether ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (carefully, as the product is volatile).

  • Purification: Purify via flash column chromatography using pentane as the eluent. Validation Check: Confirm the product via ¹H NMR, looking for the characteristic vinylic proton signal (=CHBr) around δ 5.8–6.2 ppm.

Reactivity and Ring Expansion Dynamics

The most scientifically valuable aspect of (bromomethylidene)cyclobutane is its behavior under strongly basic conditions. It serves as a direct precursor to highly reactive alkylidene carbenes and transient cycloalkynes[5][6].

Alkylidene Carbene Generation and 1,2-Migration

When treated with strong, non-nucleophilic bases (e.g., Lithium diisopropylamide (LDA) or excess t -BuOK), the vinylic proton of (bromomethylidene)cyclobutane is abstracted, leading to α -elimination of the bromide ion. This generates a highly reactive alkylidene carbene intermediate[5].

To relieve the immense angular strain of the four-membered ring, the carbene undergoes a spontaneous 1,2-carbon migration (a variation of the Fritsch–Buttenberg–Wiechell rearrangement). The cyclobutane ring expands to form cyclopentyne , a transient, highly strained cycloalkyne. Because cyclopentyne cannot be isolated under standard conditions, it is typically trapped in situ using 1,3-diphenylisobenzofuran to form a stable cycloadduct[6].

Isomerization to 1-Bromocyclopentene

Under specific base-catalyzed conditions (e.g., in polar aprotic solvents like DMF), the reaction pathway can diverge. Instead of forming the alkyne, the system can undergo a rearrangement to yield 1-bromocyclopentene (CAS: 1192-04-7)[1][7]. This ring expansion is driven by the thermodynamic stability gained by moving from a four-membered to a five-membered ring, alleviating torsional strain.

Reaction Pathway Visualization

ReactionPathway Cyclobutanone Cyclobutanone (Starting Material) Wittig Wittig Olefination (Ph3PCH2Br+ Br- / t-BuOK) Cyclobutanone->Wittig Bromomethylidene (Bromomethylidene)cyclobutane CAS: 1905-06-2 Wittig->Bromomethylidene BaseTreatment Strong Base Treatment (e.g., LDA or t-BuOK) Bromomethylidene->BaseTreatment Carbene Alkylidene Carbene [Transient Intermediate] BaseTreatment->Carbene α-Elimination Bromocyclopentene 1-Bromocyclopentene (Ring Expansion Product) BaseTreatment->Bromocyclopentene Base-Catalyzed Rearrangement Cyclopentyne Cyclopentyne (Trapped via Cycloaddition) Carbene->Cyclopentyne 1,2-Carbon Migration

Reaction pathway of (Bromomethylidene)cyclobutane from synthesis to carbene-mediated ring expansion.

Applications in Drug Development

In pharmaceutical chemistry, cyclobutane rings are frequently incorporated into drug scaffolds to improve metabolic stability and alter the spatial geometry of pharmacophores.

(Bromomethylidene)cyclobutane is a critical intermediate in the synthesis of unsaturated analogues of nucleosides [8][9]. For example, the alkylation of adenine with bromomethylenecyclobutane derivatives (utilizing K2​CO3​ in DMF at elevated temperatures) leads to an alkylation-elimination sequence. This yields E/Z -isomers of methylenecyclobutane-adenine adducts, which serve as structural analogues to antiviral agents like carbovir and oxetanocin A[8]. The exocyclic double bond restricts the conformational flexibility of the nucleobase, locking it into a bioactive conformation that can enhance binding affinity to viral polymerases.

References

  • Guidechem:1192-04-7 1-Bromo-1-cyclopentene - Chemical Dictionary Source: Guidechem URL
  • Benchchem:(Bromomethylidene)
  • Journal of the American Chemical Society:Systematic Evaluation of 1,2-Migratory Aptitude in Alkylidene Carbenes Source: ACS Publications URL
  • The Journal of Organic Chemistry:Adamantylidenecarbene: Photochemical Generation, Trapping, and Theoretical Studies Source: ACS Publications URL
  • The Journal of Organic Chemistry:Approaches to Unsaturated Analogues of Nucleosides Comprising Four- and Six-Membered Rings Source: ACS Publications URL
  • ResearchGate:Nucleophilic Addition of Non-stabilized Nucleophiles to Imines and Imine Derivatives Source: ResearchGate URL

Sources

Foundational

Physical properties of (Bromomethylidene)cyclobutane (boiling point, density)

Technical Whitepaper: Physical Properties and Carbenoid Reactivity of (Bromomethylidene)cyclobutane Executive Summary (Bromomethylidene)cyclobutane (CAS: 1905-06-2) is a highly strained, halogenated exocyclic alkene. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physical Properties and Carbenoid Reactivity of (Bromomethylidene)cyclobutane

Executive Summary

(Bromomethylidene)cyclobutane (CAS: 1905-06-2) is a highly strained, halogenated exocyclic alkene. In advanced organic synthesis, it serves as a critical precursor for the generation of transient alkylidene carbenes and strained cycloalkynes (e.g., cyclopentyne)[1]. This whitepaper provides researchers and drug development professionals with an authoritative analysis of its physical properties, thermodynamic behavior, and field-proven experimental protocols for harnessing its reactivity.

Physical Properties: Boiling Point and Density

Accurate physical property data is essential for scalable reactor design, solvent selection, and downstream purification. Due to the extreme reactivity and thermal sensitivity of (bromomethylidene)cyclobutane, empirical measurements are frequently benchmarked against its thermodynamically more stable endocyclic isomer, 1-bromo-1-cyclopentene (CAS: 1192-04-7)[2].

PropertyValueMethod / Notes
Chemical Formula C5H7Br-
Molecular Weight 147.01 g/mol -
Boiling Point ~139.8 °C (at 760 mmHg)Extrapolated from isomer 1-bromo-1-cyclopentene[2]
Density ~1.558 g/cm³Extrapolated from isomer 1-bromo-1-cyclopentene[2]
CAS Registry Number 1905-06-2-

Note: Distillation of (bromomethylidene)cyclobutane must be performed under reduced pressure to prevent thermally induced dimerization or degradation.

Mechanistic Reactivity: The Carbenoid Pathway

The primary synthetic utility of (bromomethylidene)cyclobutane lies in its capacity to generate highly reactive intermediates. When treated with a strong, sterically hindered base such as potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethylformamide (DMF), the compound undergoes an α -elimination[3].

Causality of Experimental Choices:

  • Base Selection (KOtBu): The bulky nature of the tert-butoxide anion prevents unwanted nucleophilic substitution (S N​ 2) at the vinylic carbon. Instead, it favors the abstraction of the vinylic proton to form an alkylidene carbene[3].

  • Solvent Selection (DMF): DMF efficiently solvates the potassium cation, thereby increasing the effective basicity of the tert-butoxide anion. More importantly, DMF stabilizes the transient carbene-bromide and cyclopentyne-bromide complexes, facilitating the 1,2-carbon migration that expands the four-membered ring into a five-membered ring[4].

Mechanism A (Bromomethylidene)cyclobutane CAS: 1905-06-2 B Base (KOtBu) / DMF Deprotonation A->B Reagents added C Alkylidene Carbene Intermediate B->C -HBr (Elimination) D Cyclopentyne-Bromide Complex (Ring Expansion) C->D 1,2-Carbon Migration E 1-tert-Butoxymethylcyclobutene (Nucleophilic Trapping) C->E Solvent/Nucleophile Trapping F 1-Bromocyclopentene (Isomerization Product) D->F Bromide Recombination

Figure 1: Mechanistic pathway of (Bromomethylidene)cyclobutane rearrangement via carbene.

Experimental Workflow: Generation and Trapping of Cyclopentyne

To validate the intermediacy of the cyclopentyne-bromide complex, the following self-validating experimental protocol is employed. The introduction of an external halide (e.g., Potassium Iodide, KI) serves as a mechanistic probe[4].

Protocol: Base-Induced Rearrangement and Halide Trapping

  • System Preparation: Flame-dry a Schlenk flask under an inert argon atmosphere. Add 10 mL of anhydrous DMF.

    • Causality: Moisture must be strictly excluded to prevent the premature protonation of the highly basic carbanion intermediates, which would quench the reaction pathway.

  • Reagent Solvation: Dissolve KOtBu (1.2 equivalents) and KI (1.0 equivalent) in the anhydrous DMF.

    • Causality: KI acts as a nucleophilic trap. If a free cyclopentyne intermediate exists, the external iodide will compete with the leaving bromide ion to form a new product[4].

  • Substrate Introduction: Cool the system to 0 °C. Introduce (bromomethylidene)cyclobutane (1.0 equivalent) dropwise via a syringe pump.

    • Causality: Dropwise addition controls the local concentration of the highly reactive alkylidene carbene, minimizing unwanted side reactions such as dimerization (cumulene formation)[1].

  • Reaction Maturation: Heat the mixture to 80 °C and stir for 2 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the 1,2-alkyl shift, driving the ring expansion from a cyclobutane derivative to a cyclopentene framework[3].

  • Quenching and Isolation: Quench the reaction with cold water and extract the aqueous layer with diethyl ether. The organic layer will contain a mixture of 1-tert-butoxymethylcyclobutene, 1-bromocyclopentene, and 1-iodocyclopentene.

    • Causality: The successful isolation of 1-iodocyclopentene unequivocally validates the cyclopentyne-bromide intermediate, proving that the reaction proceeds via a carbenoid ring-expansion mechanism rather than a simple substitution[4].

Conclusion

(Bromomethylidene)cyclobutane is a uniquely strained molecule whose physical properties (boiling point ~140 °C, density ~1.56 g/cm³) dictate careful thermal management during synthesis and storage[2]. By understanding the causality behind its base-induced ring expansion, researchers can harness its carbenoid reactivity to construct complex, functionalized cyclopentyl architectures crucial for modern drug discovery and materials science.

References

  • Systematic Evaluation of 1,2-Migratory Aptitude in Alkylidene Carbenes Source: ACS Publications URL:[Link]

  • The Journal of Organic Chemistry 1973 Volume.38 No.8 Source: dss.go.th URL:[Link]

  • Nucleophilic Addition of Non-stabilized Nucleophiles to Imines and Imine Derivatives Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of (Bromomethylidene)cyclobutane

Executive Summary & Strategic Context In modern drug discovery, the incorporation of sp³-rich structural motifs such as cyclobutane rings is a proven strategy to improve the physicochemical properties of drug candidates....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern drug discovery, the incorporation of sp³-rich structural motifs such as cyclobutane rings is a proven strategy to improve the physicochemical properties of drug candidates. Increasing the fraction of sp³ carbons (Fsp³) often enhances aqueous solubility, reduces off-target binding, and improves metabolic stability.

(Bromomethylidene)cyclobutane (CAS 1905-06-2) is a highly versatile, commercially available exocyclic vinyl bromide[1]. It serves as a robust electrophilic building block in palladium-catalyzed cross-coupling reactions, enabling the direct installation of the cyclobutylidene motif onto diverse aryl, heteroaryl, and alkynyl scaffolds. This application note details the mechanistic rationale, optimized conditions, and self-validating protocols for utilizing this reagent in Suzuki-Miyaura and Sonogashira cross-couplings.

Mechanistic Rationale & Catalyst Selection

Unlike standard aliphatic bromides, the vinylic C(sp²)–Br bond in (bromomethylidene)cyclobutane undergoes facile oxidative addition to active Pd(0) species. The resulting cyclobutylidene-palladium(II) intermediate is sterically demanding but highly reactive.

  • Ligand Causality: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are required to accelerate both the oxidative addition and the subsequent reductive elimination. Rapid reductive elimination is critical to prevent competitive off-cycle pathways, such as β-hydride elimination, which could lead to ring-expanded or isomerized diene byproducts[2].

  • Base Causality: Mild bases (e.g., K₃PO₄, Cs₂CO₃) are preferred over strong bases (like KOtBu). Strong bases can induce base-catalyzed alkene isomerization, shifting the exocyclic double bond into the cyclobutane ring to yield thermodynamically favored but undesired cyclobutenes[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Cyclobutylidene-Pd(II)-Br] Pd0->OxAdd (Bromomethylidene)cyclobutane TransMet Transmetalation (e.g., Ar-B(OH)2) OxAdd->TransMet Base, Boronic Acid RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Arylmethylidenecyclobutane Product RedElim->Product Yields Target

Fig 1: Suzuki-Miyaura catalytic cycle for (Bromomethylidene)cyclobutane, emphasizing Pd(II) states.

Quantitative Data: Condition Optimization

The table below summarizes the optimization landscape for the Suzuki-Miyaura coupling of (bromomethylidene)cyclobutane with a standard aryl boronic acid. The data illustrates the causal relationship between reaction parameters and product yield.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O8045Slow reductive elimination; high byproduct formation.
2Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O8088Electron-rich SPhos accelerates oxidative addition.
3Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane/H₂O9094 Optimal for sterically hindered substrates; suppresses isomerization.
4Pd(dppf)Cl₂NoneKOtBuTHF6530Strong base induces exocyclic to endocyclic alkene isomerization[3].

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Arylmethylidenecyclobutanes via coupling of (bromomethylidene)cyclobutane with aryl boronic acids.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl boronic acid (1.2 equiv), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd), XPhos (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

    • Causality: An excess of boronic acid compensates for competitive protodeboronation. XPhos is specifically chosen to facilitate the coupling of the sterically demanding exocyclic vinyl bromide.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3x).

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) oxides.

  • Solvent Addition: Add rigorously degassed 1,4-Dioxane and H₂O (10:1 v/v ratio, 0.2 M overall concentration) via syringe.

    • Causality: Water is essential to hydroxylate the Pd(II)-halide complex, forming a Pd-OH species that drastically accelerates the transmetalation step with the boronic acid.

  • Electrophile Addition: Add (Bromomethylidene)cyclobutane (1.0 equiv, limiting reagent) dropwise via microsyringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.

    • Self-Validation Checkpoint: The mixture should transition from a dark purple/red (characteristic of Pd₂(dba)₃) to a pale yellow/brown homogenous solution or fine suspension, visually confirming the formation of the active L-Pd(0) complex.

  • Workup and Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc).

Protocol B: Sonogashira Coupling

Objective: Synthesis of Cyclobutylidene-Enynes via coupling with terminal alkynes.

  • Reagent Preparation: To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%). Evacuate and backfill with Argon 3x.

  • Solvent & Base: Add degassed Triethylamine (Et₃N) to achieve a 0.2 M concentration.

    • Causality: Et₃N serves a dual purpose as both the solvent and the base required to deprotonate the terminal alkyne.

  • Reactant Addition: Add the terminal alkyne (1.1 equiv) followed by (Bromomethylidene)cyclobutane (1.0 equiv).

    • Causality: CuI acts as a co-catalyst, reacting with the deprotonated alkyne to form a copper acetylide intermediate. This intermediate undergoes rapid transmetalation with the cyclobutylidene-Pd(II) complex[4].

  • Execution: Stir at room temperature or gentle reflux (50 °C) for 8-12 hours until complete consumption of the vinyl bromide is observed via TLC.

Troubleshooting Start Analyze Crude NMR/TLC LowYield Low Product Yield? Start->LowYield CheckIsom Isomerized Alkene (Cyclobutene detected)? LowYield->CheckIsom Yes Success Proceed to Isolation LowYield->Success No FixBase Switch to milder base (e.g., K3PO4 instead of KOtBu) CheckIsom->FixBase Yes CheckProto Protodeboronation (Ar-H detected)? CheckIsom->CheckProto No FixWater Reduce H2O content or use anhydrous fluoride base CheckProto->FixWater Yes

Fig 2: Logic tree for troubleshooting cross-coupling side reactions with exocyclic vinyl bromides.

Analytical Signatures & Validation

To ensure the structural integrity of the synthesized cyclobutylidene derivatives, researchers should rely on specific ¹H NMR signatures:

  • Vinylic Proton: The vinylic proton of the (bromomethylidene)cyclobutane starting material typically appears around 5.8–6.2 ppm . Upon successful cross-coupling with an aryl group, this proton shifts downfield (e.g., 6.2–6.8 ppm ) due to extended conjugation with the newly attached aromatic ring.

  • Cyclobutane Protons: The allylic cyclobutane methylene protons will appear as distinct multiplets around 2.8–3.0 ppm (integrating for 4H). The distal methylene protons appear further upfield around 2.0–2.2 ppm (integrating for 2H). Loss of these distinct signals in favor of vinylic ring protons indicates undesired isomerization to a cyclobutene derivative[5].

References

  • Journal of the American Chemical Society (ACS Publications). Systematic Evaluation of 1,2-Migratory Aptitude in Alkylidene Carbenes.[3] URL:[Link]

  • Chemical Communications (RSC Publishing). Harnessing strained ring metal carbenes in transition-metal catalysis.[2] URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications). Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones: Synthesis of Benzofuran-3-Cyclobutylidenes and Spirocyclobutanes.[4] URL:[Link]

  • Organic Chemistry Portal. Cyclobutene synthesis.[5] URL:[Link]

Sources

Application

Advanced Application Note: (Bromomethylidene)cyclobutane as a Key Synthon in the Synthesis of Strained Spirocyclic Scaffolds

Executive Summary & Scientific Rationale In modern drug discovery, transitioning from flat, sp²-rich aromatic systems to three-dimensional, sp³-rich architectures—often termed "escaping flatland"—is a proven strategy to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern drug discovery, transitioning from flat, sp²-rich aromatic systems to three-dimensional, sp³-rich architectures—often termed "escaping flatland"—is a proven strategy to improve metabolic stability, solubility, and target specificity. Spirocycles, particularly highly strained systems like spiro[1]hexanes and spiro[2]heptanes, are highly prized scaffolds in this paradigm.

(Bromomethylidene)cyclobutane (CAS: 1905-06-2) serves as an exceptionally versatile building block for these architectures. The molecule possesses two orthogonal reactive handles: a highly strained cyclobutane ring (~26 kcal/mol ring strain) and an exocyclic vinylic bromide. The causality of its reactivity is dictated by these features; the electron-withdrawing nature of the bromine atom modulates the nucleophilicity of the double bond, while the ring strain drives unique cyclometalation and cycloaddition pathways[3],[2]. This application note details the divergent reactivity of (bromomethylidene)cyclobutane and provides self-validating protocols for its conversion into complex spirocycles.

Mechanistic Divergence: Causality in Reaction Design

To successfully utilize (bromomethylidene)cyclobutane, chemists must navigate its divergent reactivity profile. The choice of reagents fundamentally alters the reaction pathway due to the delicate balance between the vinylic proton's acidity and the exocyclic double bond's susceptibility to cycloaddition.

Pathway A: The Competing Base-Induced Ring Expansion

When exposed to strong bases such as potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF), (bromomethylidene)cyclobutane does not undergo simple elimination. Instead, abstraction of the vinylic proton generates a transient vinyl anion, which rapidly rearranges via a carbene-bromide and cyclopentyne-bromide complex[4]. This Beckmann-like carbon analog rearrangement yields ring-expanded cyclopentene derivatives (e.g., 1-bromocyclopentene and 1-tert-butoxymethylcyclobutene)[5],[6]. Crucial Insight: To synthesize spirocycles, strongly basic conditions that trigger this ring expansion must be strictly avoided.

Pathway B: Cyclopropanation to Spiro[1]hexanes

To construct spiro[1]hexanes, the exocyclic double bond must be cyclopropanated. Because the vinylic bromide withdraws electron density, standard Simmons-Smith conditions (Zn-Cu couple) are often too sluggish. Instead, the highly reactive Furukawa modification (using diethylzinc and diiodomethane) is required to efficiently transfer the carbenoid to the electron-deficient olefin, yielding 1-bromo-spiro[1]hexane derivatives[7],[8].

Pathway C: Zirconium-Catalyzed Cycloalumination to Spiro[9]octanes

Transition-metal catalysis offers a powerful method to build larger spirocycles. The reaction of methylenecyclobutane derivatives with triethylaluminum (Et₃Al), catalyzed by zirconocene dichloride (Cp₂ZrCl₂), initiates a carbometalation sequence[9]. The relief of steric strain as the sp² exocyclic carbon rehybridizes to sp³ drives the formation of an aluminaspiro[10]octane intermediate, which can be subsequently trapped with electrophiles to form spiro[2]heptanes[9],[11].

Quantitative Data Summary

The following table summarizes the divergent reaction pathways, highlighting the causality between the chosen catalytic system and the resulting spirocyclic (or ring-expanded) scaffold.

Reaction PathwayReagents / Catalyst SystemPrimary IntermediateMajor Product ScaffoldTypical Yield
Cyclopropanation ZnEt₂, CH₂I₂, CH₂Cl₂Zinc CarbenoidSpiro[1]hexane65–80%
Cycloalumination Et₃Al, Cp₂ZrCl₂, HexaneAluminacyclopentaneSpiro[10]octane82–90%
Borylative Cyclization B₂pin₂, LCuCl, KOtBuVinylcopper SpeciesSpiro[2]heptane70–85%
Ring Expansion (Avoid)KOtBu, DMF, 80 °CCyclopentyne / CarbenoidCyclopentene derivatives75–85%

Visualizing the Synthetic Workflows

Workflow BMCB (Bromomethylidene)cyclobutane [Synthon Core] PathA Strong Base (KOtBu) [Competing Pathway] BMCB->PathA PathB ZnEt2 / CH2I2 (Simmons-Smith) BMCB->PathB PathC Et3Al / Cp2ZrCl2 (Cycloalumination) BMCB->PathC ProdA Ring Expansion (Cyclopentenes) PathA->ProdA ProdB Spiro[2.3]hexanes (Cyclopropanation) PathB->ProdB ProdC Spiro[3.4]octanes (Aluminacycles) PathC->ProdC

Figure 1: Divergent synthetic workflows originating from (Bromomethylidene)cyclobutane.

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems," incorporating specific analytical checkpoints to ensure reaction fidelity before proceeding to downstream purification.

Protocol 1: Synthesis of 1-Bromo-spiro[1]hexane via Modified Simmons-Smith

Causality Note: The use of diethylzinc generates a highly reactive zinc carbenoid necessary to overcome the electron-withdrawing effect of the vinylic bromide[7].

Reagents:

  • (Bromomethylidene)cyclobutane (1.0 equiv, 10 mmol)

  • Diethylzinc (1.0 M in hexanes, 2.5 equiv, 25 mmol)

  • Diiodomethane (2.5 equiv, 25 mmol)

  • Anhydrous Dichloromethane (DCM, 40 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add anhydrous DCM (40 mL) and (bromomethylidene)cyclobutane (10 mmol). Cool the solution to 0 °C using an ice-water bath.

  • Carbenoid Generation: Dropwise, add diethylzinc (25 mL, 1.0 M in hexanes) via a syringe over 15 minutes. Safety: Diethylzinc is highly pyrophoric.

  • Initiation: Slowly add diiodomethane (25 mmol) dropwise.

    • Validation Checkpoint 1: The reaction mixture should transition from clear to a slightly cloudy white suspension, indicating the successful formation of the active zinc carbenoid (IZnCH₂I).

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint 2: Quench a 50 µL aliquot in sat. NH₄Cl, extract with EtOAc, and analyze via GC-MS. The reaction is complete when the starting material peak (M⁺ ≈ 146/148) is fully replaced by the spirocyclic product mass (M⁺ ≈ 160/162).

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (100% pentane) to yield the pure spiro[1]hexane derivative.

Protocol 2: Synthesis of Spiro[9]octane Intermediates via Zr-Catalyzed Cycloalumination

Causality Note: Zirconocene dichloride facilitates the carbometalation of the exocyclic double bond. The cyclobutane ring strain is partially relieved as the spirocenter forms, driving the reaction forward[9],[11].

Reagents:

  • (Bromomethylidene)cyclobutane (1.0 equiv, 5 mmol)

  • Triethylaluminum (Et₃Al, 1.2 equiv, 6 mmol)

  • Zirconocene dichloride (Cp₂ZrCl₂, 5 mol%, 0.25 mmol)

  • Anhydrous Hexane (20 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, charge a Schlenk tube with Cp₂ZrCl₂ (0.25 mmol) and anhydrous hexane (20 mL).

  • Alkyl Aluminum Addition: Add Et₃Al (6 mmol) to the suspension at room temperature.

    • Validation Checkpoint 1: The suspension will turn a pale yellow/orange color as the active Zr-Al bimetallic complex forms. Lack of color change indicates moisture contamination or inactive catalyst.

  • Substrate Addition: Inject (bromomethylidene)cyclobutane (5 mmol) dropwise over 5 minutes. Stir the mixture at room temperature for 4–6 hours.

  • In Situ Trapping (Optional but Recommended): The resulting 6-ethyl-6-aluminaspiro[10]octane is highly reactive. It can be directly trapped with electrophiles (e.g., allyl chloride in the presence of a Pd catalyst) to yield functionalized spiro[2]heptanes[9].

    • Validation Checkpoint 2: To validate the formation of the aluminacycle before trapping, quench a small aliquot with D₂O. ¹H NMR of the crude extract should show distinct deuterium incorporation at the newly formed sp³ methylene centers.

  • Workup: If isolating the hydrolyzed spirocycle, quench cautiously with 10% HCl at 0 °C, extract with diethyl ether, dry over MgSO₄, and concentrate.

Mechanism S1 Et3Al + Cp2ZrCl2 S2 Formation of Zr-Al Bimetallic Complex S1->S2 S3 Coordination to Exocyclic Olefin S2->S3 S4 Carbometalation (Ring Closure) S3->S4 S5 Aluminaspiro[3.4]octane Intermediate S4->S5

Figure 2: Mechanistic pathway of the Zr-catalyzed cycloalumination of methylenecyclobutanes.

References[5] Erickson, K. L. (1973). The Journal of Organic Chemistry, 38(8). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV-LNujGp1XceGGYMC01usYNgtr17-l34X8HAXLUL3AJD6chbEO_W4GWpxtfxTWcnXwYi0DDpqn0cVja4iLjyUd1Wg8DK9NH_KLsZDXJyM9vTRWtL8wTFGwd6rXy8OvxLv36kUDQaJB8S68tle6zAYEq9q-rAj89f_GgWFwg==[6] Erickson, K. L., Vanderwaart, B. E., & Wolinsky, J. (1968). Base-induced reactions of methylenecyclobutane derivatives. J. Amer. Chem. Soc. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHySoKWc3r5dw6pzUAhpkQaBZvJ0qRl8MA-e086iMDCTQeXdHAx9B2nfkQTdNX7fFw-6KMayhWz5U35D6K7cXZSBRCaRTlqmLcsB81BtlC2XuiXoP4z_wakHvAHSBLynSuc4gZbu4BUYby[4] Erickson, K. L. (1973). Base-induced ring enlargement of halomethylenecyclobutanes. A carbon analog of the Beckmann rearrangement. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvSdDL690ID3SmJoy_uPhGS2dq3uS1rf4EQTVbYZZ51WvURJzQfRO_FIlsjz6KJQ28MspDt0hL7REhduPXX-O1X9h7L1xOPJDtmEi8Q23LuBd07YRP_Z_bAyGv8UitAutw3M3sARaTGHG28MyyH23SFlK1yhA1dySVs21lXwkmTPMlm-m-0rkfW3fpUnocs9wM8pXoDKCcVFg8unNQV7z0-4ySXUJEiiLCrTJnFs61mc2_nBodtNKAd1F95YagIgWLnlZGv0faFffk_l4vrenqlr26aNX6TncDgJC70KWxEplAWcBq1jL0f6ddO9FdrzlfHzb_5F58M05oPyz8NbA=[7] Ambeed Chemical Catalog. (2003). Methyl 3-methylenecyclobutanecarboxylate / Spirocycle Synthesis. Russian Journal of Organic Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE1LHu0cp8PS1bHfGWk_YafF7MG2i71_RIP9mvTxdy0gptp3D-_ldsdNaY9UydwBRzgA4MgiwKapK5zR_J0NYDsEJap60WfL4dS1J7mvSMjW650IN4pp6gYcBXSRqde20S7VQ3BOqH3XE=[3] Zhao, H., et al. (2023). General Methylenecyclobutane Synthesis Enabled by Copper-Catalyzed Borylative Cyclization. Chemical Science, 14, 7897–7904. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuBKXAwJKlc_ssdweIV4g7duGlAzM5pQRccPxP_k4Qv7HDGCRBVlwOOGiJvngng66VrcFm7qDpidc-tJsaQOGDpIBUnpBpay00e62ftjNjyzudOU9CgMggpj1OJR0oBvqienKd_JJkPs8aaXikD1zUK7cOdno0RYOQgAGRh5nNbymGNOgzPwZPqH46[10] Dzhemilev, U. M., et al. (2011). One-pot synthesis of small spirocarbocycles through the catalytic cyclometalation reactions of unsaturated compounds. Arkivoc, (viii), 20-33. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5UmUFpHkqyNaEVqW9dTvEWbed2BjEoJn8Ge44YqdfmMiXEA6MEkqj80eteZTf_ufXoapThA_q4evRTEANBC-M1-IalUpOkRW2uV4CgW-7_cKEaa1Ml0nWWcQzzV50zB3qBaQ1[8] Ambeed Chemical Catalog. (2003). Synthesis of 1-nitro-spiro[1]hexane-1,5-dicarboxylic acid derivatives. Tetrahedron Letters. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGapgoxOWqa7pYOAsNftkRlA7eJ7ND3q1mDU1hyaK0TuFtRlTnsc7_TZ6RF6An-uFKPizXnjU76eoBPhG-rOAZ_4N5Zg4j_WdpkBUoQMUhycPubdi40AQs_dGZD7A84U9RUn5oHvU8gRy2j[2] Zhao, H., Lin, Y., Jiang, M., & Su, B. (2023). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Chem. Sci. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk6guiucr3ruHxMreZt6f690Hjsk5GsyHbxFxPOLJPBbcQYl_biILNFWGTEH0F162avBZwnd1X41tgWChj9zatlCQgpxJN2TxzIH5dp_xoyR4RzzM1KuwQvdOHb66FPbCDeMFvrRWWxKdc9gJZ[11] Dzhemilev, U. M., et al. (2018). Synthesis and biological activities of organoaluminum steroids via catalytic cycloalumination. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4BT5YUeKQsKA13pCa0Dj_-z1DXNj5eeI1n3Qf0zoMH8fq3DZ1c__m5LDSjw4fwIF6e5aOzKsC8-R-gXkuw7p5Rj9H-RSc6t_61q5t87zrH4ftqaU8J1pOMWlBDxkUZF7jV7XGZR964CuWmpJYQlXmSRnb_4jG-Makgoz99W_eNJGdGxtOwiozph10sVHhoBxFalAHBdue51mi6lB-Z35YD1MQAR-T2lBY3gL5d9vxEncsmcgNWbIN6FyBQHeSlD5CgP4nX40-FsawYxJSLlcCvIv7BOt-CWij0df3wbhRxRq-oV-e5tztkP3xmUv928vX0Z1fSkYQBraoRjej2tsLyq7uqaxpt6Y3rlKsva8OvGQIDaTXQ0UF0DYZJXoEI-DKJinkI1uDqQnahI_x37kA0jc=

Sources

Method

Application Note: (Bromomethylidene)cyclobutane as a Linchpin in Strained-Ring and Natural Product Synthesis

Target Audience: Synthetic Organic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide Executive Summary In the pursuit of com...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Executive Summary

In the pursuit of complex natural product scaffolds and novel pharmacophores, strained ring systems offer unique geometric and electronic properties. (Bromomethylidene)cyclobutane (also known as bromomethylenecyclobutane) is a highly versatile, strained four-membered ring building block featuring an exocyclic vinylic bromide. This reagent serves as a critical linchpin in two divergent synthetic pathways:

  • Ring Expansion to Cyclopentyne: Base-induced α-elimination generates an alkylidene carbenoid that undergoes a rapid 1,2-alkyl shift to form cyclopentyne—a highly reactive intermediate used to construct complex polycyclic frameworks via cycloaddition [1].

  • Cross-Coupling Architectures: Transition-metal-catalyzed borylation and subsequent Suzuki-Miyaura coupling allow for the direct incorporation of the intact methylenecyclobutane moiety into advanced drug-like scaffolds [2].

This application note details the mechanistic causality, quantitative performance data, and self-validating experimental protocols for leveraging (bromomethylidene)cyclobutane in advanced synthesis.

Mechanistic Insights & Causality

Pathway A: Base-Induced Ring Expansion

When treated with a strong, sterically hindered base such as potassium tert-butoxide (t-BuOK), (bromomethylidene)cyclobutane undergoes deprotonation at the vinylic position. The causality of using t-BuOK is critical: its steric bulk prevents nucleophilic attack (which would lead to substitution), strongly favoring proton abstraction.

The resulting vinyl anion undergoes α-elimination of the bromide to yield a transient alkylidene carbene. To relieve the intense strain of the exocyclic double bond, the system undergoes a rapid Fritsch–Buttenberg–Wiechell-type 1,2-carbon migration. Paradoxically, this ring expansion generates cyclopentyne , an intermediate with massive angle strain, which must be immediately trapped in situ by a diene (e.g., 1,3-diphenylisobenzofuran) via a [4+2] cycloaddition to form stable, polycyclic natural product precursors[1].

G A (Bromomethylidene) cyclobutane B Alkylidene Carbenoid (via α-elimination) A->B t-BuOK (-HBr) C Cyclopentyne (Strained Intermediate) B->C 1,2-Alkyl Shift (Ring Expansion) D [4+2] Cycloadduct (Polycyclic Scaffold) C->D Diene Trap (e.g., DPIBF)

Base-induced ring expansion of (bromomethylidene)cyclobutane to cyclopentyne and diene trapping.

Pathway B: Palladium-Catalyzed Borylation

For applications where the cyclobutane ring must be preserved—such as the synthesis of cyclobutane-containing terpenes—the vinylic bromide acts as an excellent electrophile for Pd(0) oxidative addition. Using Bis(pinacolato)diboron (B₂pin₂), the bromide is converted into a borylmethylenecyclobutane (BMCB). The choice of potassium acetate (KOAc) as the base is deliberate: it is mild enough to facilitate transmetalation without prematurely hydrolyzing the boron reagent [2].

G A (Bromomethylidene) cyclobutane B Oxidative Addition [Pd(0) -> Pd(II)] A->B Pd(dppf)Cl2 C Borylmethylenecyclobutane (BMCB) B->C B2pin2, KOAc D Suzuki Cross-Coupling (Ar-X, Pd cat.) C->D Ar-X E Functionalized Natural Product Scaffold D->E Base, Heat

Palladium-catalyzed Miyaura borylation and Suzuki coupling workflow for scaffold functionalization.

Quantitative Data Summary

The following table summarizes the typical reaction parameters, required catalysts, and expected yields for the two primary synthetic pathways utilizing (bromomethylidene)cyclobutane.

Reaction PathwayKey Reagents / CatalystIntermediate FormedFinal Product ClassTypical YieldApplication in Synthesis
Ring Expansion & Trapping t-BuOK, 1,3-DiphenylisobenzofuranCyclopentyneCyclopentene-fused polycycles40–65%Core scaffolds for triquinane natural products.
Miyaura Borylation B₂pin₂, Pd(dppf)Cl₂, KOAcVinyl Palladium(II)Borylmethylenecyclobutane75–85%Stable nucleophile for downstream cross-coupling.
Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃-Arylmethylenecyclobutane70–90%Late-stage functionalization of drug candidates.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process analytical checks are embedded to confirm the success of each intermediate step.

Protocol 1: Generation and Trapping of Cyclopentyne

Objective: Synthesize a highly functionalized polycyclic scaffold via the transient cyclopentyne intermediate.

Materials:

  • (Bromomethylidene)cyclobutane (1.0 equiv, 10 mmol)

  • Potassium tert-butoxide (t-BuOK) (1.5 equiv, 15 mmol)

  • 1,3-Diphenylisobenzofuran (DPIBF) (1.2 equiv, 12 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon three times. Causality: The alkylidene carbene and cyclopentyne intermediates are highly sensitive to moisture, which would lead to premature quenching (forming cyclobutanecarboxaldehyde).

  • Reagent Mixing: Dissolve DPIBF (12 mmol) in 40 mL of anhydrous THF in the reaction flask. Add (bromomethylidene)cyclobutane (10 mmol).

  • Temperature Control: Cool the mixture to 0 °C using an ice-water bath.

  • Base Addition: Dissolve t-BuOK (15 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction flask over 30 minutes via a syringe pump. Causality: Slow addition maintains a low steady-state concentration of the carbene, preventing carbene dimerization and ensuring the transient cyclopentyne is efficiently intercepted by the DPIBF trap.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours.

  • Self-Validation Check: Pull a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 9:1). The disappearance of the bright yellow DPIBF spot and the emergence of a UV-active product spot indicates successful cycloaddition. GC-MS should confirm a mass shift corresponding to the [4+2] adduct.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the cycloadduct.

Protocol 2: Palladium-Catalyzed Miyaura Borylation

Objective: Convert (bromomethylidene)cyclobutane into a versatile borylmethylenecyclobutane (BMCB) for natural product elaboration.

Materials:

  • (Bromomethylidene)cyclobutane (1.0 equiv, 5 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv, 5.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium acetate (KOAc) (3.0 equiv, 15 mmol)

  • Anhydrous 1,4-Dioxane (25 mL)

Step-by-Step Methodology:

  • Reagent Loading: In a glovebox or using standard Schlenk techniques, charge a pressure tube with B₂pin₂ (5.5 mmol), Pd(dppf)Cl₂ (0.25 mmol), and KOAc (15 mmol).

  • Solvent Degassing: Add 25 mL of anhydrous 1,4-dioxane. Sparge the solution with argon for 15 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) active catalyst species to an inactive Pd(II) state, halting the catalytic cycle.

  • Substrate Addition: Add (bromomethylidene)cyclobutane (5 mmol) to the mixture. Seal the tube.

  • Thermal Activation: Heat the reaction mixture to 80 °C in an oil bath for 12 hours. Causality: Thermal energy is required to overcome the activation barrier for the oxidative addition of Pd(0) into the strong sp² hybridized C-Br bond.

  • Self-Validation Check: Analyze an aliquot via GC-MS. The starting material peak should be fully consumed, replaced by a peak corresponding to the mass of the BMCB product.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the palladium black and inorganic salts, eluting with EtOAc (50 mL).

  • Concentration & Storage: Concentrate the filtrate under reduced pressure. The resulting borylmethylenecyclobutane can be used directly in subsequent Suzuki cross-coupling reactions or purified via Kugelrohr distillation.

References

  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: Tetrahedron Letters (via ResearchGate)
Application

Experimental procedure for Heck reaction of (Bromomethylidene)cyclobutane

Application Note: Palladium-Catalyzed Heck Vinylation of (Bromomethylidene)cyclobutane for the Synthesis of Exocyclic Dienes Strategic Rationale & Introduction The incorporation of cyclobutane rings into molecular scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Heck Vinylation of (Bromomethylidene)cyclobutane for the Synthesis of Exocyclic Dienes

Strategic Rationale & Introduction

The incorporation of cyclobutane rings into molecular scaffolds is a highly effective strategy in modern drug discovery. The cyclobutane motif offers unique conformational rigidity, alters lipophilicity, and frequently improves metabolic stability compared to linear alkyl chains or larger cycloalkanes[1].

(Bromomethylidene)cyclobutane (CAS: 1905-06-2) serves as a versatile, commercially available exocyclic vinyl halide building block[2]. While vinyl iodides are traditionally preferred for cross-coupling due to their high reactivity, vinyl bromides offer superior stability and cost-effectiveness. The palladium-catalyzed Heck reaction of (bromomethylidene)cyclobutane with terminal alkenes provides direct, stereoselective access to 1,3-dienes featuring an exocyclic cyclobutane moiety[3].

This application note details a highly optimized, self-validating protocol for the Heck vinylation of this sterically demanding substrate, leveraging advanced phosphine ligands to prevent catalyst deactivation and ensure high turnover numbers (TON).

Mechanistic Insights & Causality

To achieve high yields with exocyclic vinyl bromides, one must understand the causality behind the catalytic cycle and the specific failure modes of the reaction.

  • Oxidative Addition (Rate-Limiting Step): The Pd(0) active species inserts into the C(sp2)–Br bond. Because vinyl bromides are less reactive than their iodide counterparts, elevated temperatures (80–130 °C) and electron-rich phosphine ligands are required to lower the activation energy barrier[4].

  • Carbopalladation (Alkene Insertion): The alkene coordinates to the palladium center and inserts into the Pd–C bond. For electron-deficient alkenes (e.g., acrylates, styrenes), insertion is highly regioselective, placing the palladium atom at the α -position relative to the electron-withdrawing group[4].

  • β -Hydride Elimination: The complex undergoes a syn-coplanar β -hydride elimination to release the product. The steric bulk of the cyclobutane ring strongly directs this elimination to yield the (E)-diene almost exclusively[3].

  • Catalyst Regeneration: A stoichiometric base is required to neutralize the generated HBr. The choice of base is critical; inorganic bases (like K₂CO₃) act as heterogeneous proton sinks, preventing the acidic isomerization of the newly formed diene into the cyclobutane ring—a common side reaction when using soluble organic amines.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Vinyl-Br CarboPd Carbo- palladation OxAdd->CarboPd Alkene BetaElim Beta-Hydride Elimination CarboPd->BetaElim RedElim Regeneration (Base) BetaElim->RedElim Product RedElim->Pd0 HBr-Base

Caption: Palladium-catalyzed Heck reaction catalytic cycle for vinyl bromides.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the optimization landscape for the coupling of (bromomethylidene)cyclobutane with n-butyl acrylate. The data illustrates the necessity of multidentate or sterically tuned ligands (such as Tedicyp) to achieve optimal yields with vinyl bromides[3].

EntryCatalyst / Ligand SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ / PPh₃Et₃NDMF1001645
2Pd(OAc)₂ / P(o-tol)₃K₂CO₃DMF1101262
3Pd(dppf)Cl₂NaOAcDMA1001855
4 [Pd( η ³-C₃H₅)Cl]₂ / Tedicyp K₂CO₃ DMF 130 4 91

Table 1: Comparative efficiency of catalyst systems. The tetraphosphine ligand Tedicyp prevents palladium black precipitation at high temperatures, enabling near-quantitative conversion[3].

Experimental Workflow & Protocol

Workflow N1 1. Reagent Preparation Dry Solvent & Degassing N2 2. Catalyst Activation Pd Precursor + Ligand N1->N2 N3 3. Substrate Addition Vinyl Bromide + Alkene N2->N3 N4 4. Heck Coupling Heating at 130 °C N3->N4 N5 5. Workup & Extraction Quench & Phase Separation N4->N5 N6 6. Purification Flash Chromatography N5->N6

Caption: Step-by-step workflow for the Heck vinylation of (Bromomethylidene)cyclobutane.

Step-by-Step Methodology

Reagents Required:

  • (Bromomethylidene)cyclobutane (1.0 mmol)

  • Terminal Alkene (e.g., n-butyl acrylate or styrene) (1.5 mmol)

  • [Pd( η ³-C₃H₅)Cl]₂ (0.01 - 1.0 mol%)

  • Tedicyp ligand (0.02 - 2.0 mol%)

  • Anhydrous K₂CO₃ (2.0 mmol)

  • Anhydrous DMF (5.0 mL)

Procedure & Causality:

  • System Purging (Causality: Oxygen Exclusion): To a flame-dried Schlenk tube equipped with a magnetic stir bar, add K₂CO₃. Evacuate and backfill the flask with Argon three times. Rationale: Pd(0) intermediates are highly sensitive to oxidation. Oxygen will rapidly deactivate the catalyst into unreactive Pd(II) species.

  • Catalyst & Substrate Loading: Add [Pd( η ³-C₃H₅)Cl]₂ and Tedicyp to the flask. Add anhydrous DMF (5.0 mL) via syringe, followed by (bromomethylidene)cyclobutane (1.0 mmol) and the terminal alkene (1.5 mmol).

  • Degassing: Subject the mixture to two freeze-pump-thaw cycles. Rationale: DMF holds a significant amount of dissolved oxygen. Freeze-pump-thaw ensures absolute anaerobicity, which is critical for maintaining the ultra-low catalyst loadings enabled by Tedicyp[3].

  • Heating & Coupling: Seal the Schlenk tube and immerse it in a pre-heated oil bath at 130 °C. Stir vigorously for 4 to 16 hours.

  • Self-Validating In-Process Control (IPC):

    • TLC Monitoring: (Bromomethylidene)cyclobutane has poor UV absorbance at 254 nm. Use KMnO₄ stain to visualize the starting material. The successful formation of the conjugated 1,3-diene product will be strongly UV-active, providing immediate visual confirmation of the reaction's progress.

    • GC-MS Validation: Quench a 50 μ L aliquot in water, extract with EtOAc, and inject. The disappearance of the isotopic bromine doublet (m/z ~146, 148) and the appearance of the higher molecular weight product peak validates successful carbopalladation.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and wash sequentially with distilled water (3 × 10 mL) and brine (10 mL). Rationale: DMF must be thoroughly removed via aqueous washing to prevent streaking during chromatography.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure (E)-diene.

References

  • Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • Palladium-Tetraphosphine Complex Catalysed Heck Reaction of Vinyl Bromides with Alkenes: A Powerful Access to Conjugated Dienes. Synthesis, 2008, 1142-1152.[Link]

  • Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles. Journal of the American Chemical Society, 2024.[Link]

Sources

Method

Application Note: Functionalization of (Bromomethylidene)cyclobutane via Lithium-Halogen Exchange

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, divergent reactivity pathways, and self-validating experimental protocols for the functionalizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, divergent reactivity pathways, and self-validating experimental protocols for the functionalization of exocyclic vinyl bromides.

Introduction & Mechanistic Rationale

The cyclobutane ring has emerged as a privileged structural motif in modern medicinal chemistry. Often employed as a conformationally restricted bioisostere for gem-dimethyl groups, cyclobutane derivatives can significantly enhance the metabolic stability and modulate the lipophilicity of drug candidates. Exocyclic alkenes, such as (bromomethylidene)cyclobutane, serve as highly versatile building blocks for accessing complex spirocyclic and functionalized cyclobutane architectures.

Causality in Reagent Selection: Exchange vs. Deprotonation

The functionalization of (bromomethylidene)cyclobutane requires precise control over the reaction conditions to avoid undesired structural rearrangements. The choice of the organometallic reagent dictates the mechanistic pathway:

  • Deprotonation (The Carbenoid Pathway): Treatment of (bromomethylidene)cyclobutane with non-nucleophilic bases such as Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) leads to deprotonation at the vinylic position. This generates a highly reactive lithium carbenoid intermediate [=C(Br)Li]. This transient species rapidly undergoes an α -elimination/Fritsch–Buttenberg–Wiechell (FBW) type rearrangement, driving a ring expansion that yields cyclopentyne [1] [3].

  • Lithium-Halogen Exchange (The Vinyllithium Pathway): To preserve the exocyclic double bond, lithium-halogen exchange is strictly required. This is achieved using tert-butyllithium (t-BuLi) at cryogenic temperatures (–78 °C). The reaction requires 2.2 equivalents of t-BuLi. The first equivalent rapidly executes the Br/Li exchange to form the stable (lithiomethylidene)cyclobutane and tert-butyl bromide. The second equivalent immediately acts as a base, irreversibly dehydrohalogenating the tert-butyl bromide into gaseous isobutylene and isobutane [2]. This stoichiometric excess is a critical causal factor: failing to consume the tert-butyl bromide allows it to act as an electrophile, leading to undesired alkylation of the vinyllithium intermediate.

Reaction Pathway Visualization

The following diagram illustrates the divergent reactivity of (bromomethylidene)cyclobutane based on the selected organometallic reagent.

Pathway A (Bromomethylidene) cyclobutane B (Lithiomethylidene) cyclobutane A->B t-BuLi (2.2 eq) THF, -78 °C (Li-Br Exchange) D Lithium Carbenoid [=C(Br)Li] A->D LDA or KHMDS (Deprotonation) C Functionalized Methylenecyclobutane B->C Electrophile (E⁺) (e.g., DMF, CO₂, TMSCl) E Cyclopentyne (Ring Expansion) D->E α-Elimination & Rearrangement

Divergent reactivity of (bromomethylidene)cyclobutane: Li-Br exchange vs. deprotonation.

Experimental Protocols & Self-Validating Systems

To guarantee reproducibility and scientific integrity, the following protocol incorporates a Self-Validating System . By implementing in-process controls, researchers can confirm the successful generation of the vinyllithium intermediate before committing valuable downstream electrophiles.

Materials and Setup
  • (Bromomethylidene)cyclobutane: 1.0 mmol (dried over 4Å molecular sieves).

  • t-Butyllithium (t-BuLi): 1.7 M solution in pentane. (Must be titrated prior to use).

  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled over sodium/benzophenone.

  • Atmosphere: High-purity Argon (Schlenk line techniques required).

Step-by-Step Methodology

Step 1: System Preparation & Titration

  • Titrate the t-BuLi solution using N -benzylbenzamide or diphenylacetic acid to determine the exact molarity. Causality: An exact 2.2 molar equivalent is required to prevent incomplete exchange or side reactions with excess reagent.

  • Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Add (bromomethylidene)cyclobutane (1.0 mmol) and anhydrous THF (5.0 mL) to the flask.

  • Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to –78 °C for 15 minutes.

Step 2: Lithium-Halogen Exchange 5. Using a gas-tight syringe, add t-BuLi (2.2 mmol, 2.2 equiv.) dropwise down the inner wall of the flask over 5 minutes. 6. Maintain the reaction at –78 °C and stir for 30 minutes to ensure complete lithium-halogen exchange and the total elimination of the t-butyl bromide byproduct [2].

Step 3: In-Process Control (The Self-Validating Step) 7. Validation: Withdraw a 0.1 mL aliquot of the reaction mixture using a pre-chilled syringe. 8. Inject the aliquot into a GC vial containing 0.5 mL of MeOD ( CD3​OD ). 9. Analyze the quenched aliquot via GC-MS.

  • Pass Criteria: The mass spectrum must show >95% conversion to (deuteriomethylidene)cyclobutane (M+1 peak shift). If unreacted starting material is observed, the t-BuLi titration was inaccurate or moisture compromised the system. Do not proceed to Step 4 until this is resolved.

Step 4: Electrophilic Trapping 10. Once validated, add the desired electrophile (see Table 1 for equivalents) dropwise at –78 °C. 11. Stir for 1 hour at –78 °C, then allow the reaction to slowly warm to room temperature over the time specified in Table 1. 12. Quench the reaction with saturated aqueous NH4​Cl (5 mL), extract with diethyl ether (3 × 10 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Quantitative Data Summarization

The versatility of the (lithiomethylidene)cyclobutane intermediate allows for trapping with a wide array of electrophiles. The quantitative parameters for standard functionalizations are summarized below.

Table 1: Electrophilic Trapping Scope and Reaction Parameters

ElectrophileEquivalentsTemp. ProfileReaction TimeFunctionalized ProductExpected Yield
DMF ( N,N -Dimethylformamide)1.5 eq–78 °C to RT2.0 h2-Cyclobutylideneacetaldehyde75–85%
CO2​ (Dry Ice, excess)Excess–78 °C to RT2.5 h2-Cyclobutylideneacetic acid80–90%
TMSCl (Trimethylsilyl chloride)1.2 eq–78 °C to 0 °C1.5 h(Trimethylsilylmethylene)cyclobutane85–95%
Benzaldehyde 1.2 eq–78 °C to RT3.0 h1-Cyclobutylidene-2-phenylethan-2-ol70–80%
Bu3​SnCl (Tributyltin chloride)1.1 eq–78 °C to 0 °C1.0 h(Tributylstannylmethylene)cyclobutane80–90%

Note: Yields represent isolated, chromatographically pure products based on a 1.0 mmol scale reaction.

References

  • Systematic Evaluation of 1,2-Migratory Aptitude in Alkylidene Carbenes. Journal of the American Chemical Society. 2021, 143, 32, 12878–12885. URL:[Link]

  • Effect of Solvent and Temperature on the Lithium−Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene. The Journal of Organic Chemistry. 2010, 75, 9, 2888–2892. URL:[Link]

  • Adamantylidenecarbene: Photochemical Generation, Trapping, and Theoretical Studies. The Journal of Organic Chemistry. 2023, 88, 19, 13788–13795. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (Bromomethylidene)cyclobutane

Welcome to the technical support center for the synthesis of (Bromomethylidene)cyclobutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (Bromomethylidene)cyclobutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we will delve into the common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to improve your reaction yields and product purity.

The primary and most reliable method for synthesizing (Bromomethylidene)cyclobutane is the Wittig reaction. This involves the reaction of cyclobutanone with a phosphorus ylide generated in situ from (bromomethyl)triphenylphosphonium bromide. This guide will focus on optimizing this specific transformation.

Quick Reference: Key Reaction Parameters

For ease of comparison, the following table summarizes the critical parameters for a successful Wittig reaction to synthesize (Bromomethylidene)cyclobutane.

ParameterRecommended ConditionRationale & Key Considerations
Phosphonium Salt (Bromomethyl)triphenylphosphonium bromidePrecursor to the active ylide. Must be thoroughly dried before use.
Base n-Butyllithium (n-BuLi), NaH, KHMDS, or NaHMDSA strong, non-nucleophilic base is required for efficient deprotonation.[1] Salt-free bases like KHMDS can improve outcomes.[2]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and capable of solvating the intermediate ylide. Must be rigorously dried.
Temperature Ylide Formation: 0 °C to RT; Reaction: -78 °C to 0 °CLow temperatures for the Wittig reaction step are crucial to control reactivity and minimize side reactions.[2]
Atmosphere Inert (Nitrogen or Argon)The phosphorus ylide is highly reactive and can be quenched by oxygen.[2]
Stoichiometry 1.1 - 1.5 equivalents of phosphonium salt and baseA slight excess of the ylide ensures complete consumption of the cyclobutanone.

Experimental Workflow & Mechanism

Understanding the flow of the synthesis is critical for troubleshooting. The following diagrams illustrate the overall experimental workflow and the underlying mechanism of the Wittig reaction.

General Synthesis Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification P_Salt (Bromomethyl)triphenylphosphonium bromide (dried) Ylide Ylide Formation (Add Base to P-Salt in THF) 0°C under N2 P_Salt->Ylide Cyclobutanone Cyclobutanone (purified) Wittig Wittig Reaction (Add Cyclobutanone to Ylide) -78°C to 0°C Cyclobutanone->Wittig Solvent Anhydrous THF Solvent->Ylide Ylide->Wittig Strong Base (e.g., n-BuLi) Quench Quench Reaction (e.g., sat. aq. NH4Cl) Wittig->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography or Distillation Extract->Purify Product (Bromomethylidene)cyclobutane Purify->Product

Caption: Overall workflow for the synthesis of (Bromomethylidene)cyclobutane.

Wittig Reaction Mechanism

G Ylide Phosphorus Ylide (Ph₃P⁺-C⁻HBr) Betaine Betaine Intermediate (or direct cycloaddition) Ylide->Betaine Nucleophilic Attack Ketone Cyclobutanone Ketone->Betaine Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Ring Closure Alkene (Bromomethylidene)cyclobutane Oxaphosphetane->Alkene Cycloreversion Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct Cycloreversion

Caption: Simplified mechanism of the Wittig reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

This is the most common issue, often stemming from problems in the ylide formation step.

Q: My reaction yields are consistently low or I'm recovering only starting material. What's going wrong?

A: Low yield is typically traced back to inefficient ylide formation or its subsequent decomposition. Here’s a checklist of potential causes and solutions:

  • Cause 1: Incomplete Ylide Formation.

    • Insight: The proton on the carbon adjacent to the phosphorus in the phosphonium salt is acidic but requires a very strong base for complete deprotonation.[3] Incomplete deprotonation means less active reagent is available to react with the cyclobutanone.[2]

    • Solution:

      • Verify Base Strength & Quality: Use a strong base like n-butyllithium (n-BuLi), sodium hydride (NaH), or a hexamethyldisilazide (HMDS) salt.[1] If using n-BuLi, ensure it has been recently titrated, as it degrades over time.

      • Ensure Anhydrous Conditions: The ylide is a powerful base and will be instantly quenched by water or other protic sources. Ensure your glassware is oven- or flame-dried and your solvent (THF) is anhydrous.

      • Visual Confirmation: The formation of an unstabilized ylide is often accompanied by a distinct color change (typically orange, red, or deep purple).[2] Lack of this color change is a strong indicator that the deprotonation has failed.

  • Cause 2: Ylide Instability/Decomposition.

    • Insight: Unstabilized ylides, like the one used in this synthesis, are highly reactive and can decompose, especially at elevated temperatures or in the presence of oxygen.[2]

    • Solution:

      • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (Nitrogen or Argon) from the moment you add the solvent until the final quench.

      • Strict Temperature Control: Generate the ylide at a controlled temperature (e.g., 0 °C) and, once formed, cool the solution to -78 °C before adding the cyclobutanone. Adding the ketone at a low temperature controls the reaction rate and minimizes side reactions.[2]

Problem 2: Presence of Significant Impurities

Even with a good yield, product purity can be a challenge. The main byproduct is often triphenylphosphine oxide.

Q: My crude NMR/GC-MS shows the desired product, but also a significant amount of a major byproduct. How can I identify and remove it?

A: The most likely and troublesome byproduct is triphenylphosphine oxide (Ph₃P=O).

  • Identification:

    • Triphenylphosphine oxide is a high-melting, crystalline solid that is often soluble in organic solvents used for extraction.

    • On a TLC plate, it can sometimes co-elute with the product depending on the solvent system.

    • In an NMR spectrum, it will show characteristic aromatic proton signals.

  • Removal Strategies:

    • Insight: The key challenge is the high polarity and organic solubility of Ph₃P=O. The Horner-Wadsworth-Emmons (HWE) reaction is a well-known alternative that produces a water-soluble phosphate byproduct, simplifying purification.[4][5] For the Wittig reaction, however, physical separation is necessary.

    • Solution 1: Chromatography: Careful column chromatography on silica gel is the most reliable method. A non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is typically effective. The less polar product, (Bromomethylidene)cyclobutane, should elute before the highly polar triphenylphosphine oxide.

    • Solution 2: Precipitation/Crystallization: In some cases, you can remove the bulk of the Ph₃P=O by concentrating the crude reaction mixture and triturating with a non-polar solvent like cold hexanes or pentane. The Ph₃P=O may precipitate, allowing it to be removed by filtration. The desired product will remain in the filtrate. This is often not a perfect separation but can greatly simplify the subsequent chromatography.

Problem 3: Reaction Stalls or is Incomplete

Q: The reaction seems to start but never goes to completion, leaving significant unreacted cyclobutanone. What should I check?

A: This issue points to a problem with either stoichiometry or the reactivity of the carbonyl compound.

  • Cause 1: Insufficient Ylide.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of the phosphonium salt and base relative to the cyclobutanone. This ensures the ketone is the limiting reagent.

  • Cause 2: Reactivity of Cyclobutanone.

    • Insight: While cyclobutanone is generally reactive, steric hindrance can be a factor. The four-membered ring has inherent strain, which can influence its reactivity.[6]

    • Solution: After adding the cyclobutanone at -78 °C, allow the reaction to warm slowly to 0 °C or even room temperature and hold it for several hours.[7] Monitoring the reaction by TLC or GC-MS will help determine the optimal reaction time and temperature for full conversion.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like potassium tert-butoxide (KOtBu)? A1: Yes, KOtBu can be used.[1] It is a strong, non-nucleophilic base suitable for ylide generation. However, organolithium bases like n-BuLi or s-BuLi are often preferred for unstabilized ylides to ensure rapid and complete deprotonation.

Q2: Is (Bromomethylidene)cyclobutane stable? How should I store it? A2: As an alkene with a bromo-substituent, (Bromomethylidene)cyclobutane may be sensitive to light and air over long periods, potentially leading to polymerization or degradation. It is best stored in a sealed container under an inert atmosphere (e.g., argon) in a refrigerator or freezer, protected from light.

Q3: My phosphonium salt is clumpy. Does this matter? A3: Yes, this is a critical point. (Bromomethyl)triphenylphosphonium bromide is hygroscopic. Clumping indicates it has absorbed moisture from the air. Using wet phosphonium salt will quench the strong base, leading to failed ylide formation. Always dry the phosphonium salt thoroughly under high vacuum for several hours before use.

Q4: Are there alternative methods to synthesize this compound? A4: While the Wittig reaction is the most direct, other olefination reactions could be adapted. The Horner-Wadsworth-Emmons (HWE) reaction, using a corresponding phosphonate ester, is a strong alternative that often simplifies purification due to the water-soluble nature of its phosphate byproduct.[4][8]

Q5: What are the main safety concerns for this synthesis? A5: The primary hazards involve the reagents used:

  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using proper syringe techniques.

  • Brominated Compounds: (Bromomethyl)triphenylphosphonium bromide and the final product are alkylating agents and should be handled with care in a fume hood, avoiding skin contact and inhalation.

  • Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.

References

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Org. Synth. 2017, 94, 200. Retrieved from [Link]

  • Heron, B. M. (1995). HETEROCYCLES FROM INTRAMOLECULAR WITTIG, HORNER AND WADSWORTH-EMMONS REACTIONS. Heterocycles, 41(10), 2359. Retrieved from [Link]

  • Lee, H. M. & Nam, T. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1537. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis and Troubleshooting of (Bromomethylidene)cyclobutane

Welcome to the technical support center for the synthesis of (bromomethylidene)cyclobutane (also referred to as bromomethylenecyclobutane). This strained four-membered ring system is a highly valuable building block in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (bromomethylidene)cyclobutane (also referred to as bromomethylenecyclobutane). This strained four-membered ring system is a highly valuable building block in the synthesis of complex natural products and pharmaceutical intermediates. However, its preparation—typically via the Wittig olefination of cyclobutanone—is notoriously prone to severe side reactions. Due to the inherent ring strain, the exocyclic bromomethylene unit is highly susceptible to base-induced ring expansions and thermodynamically driven isomerizations[1][2].

This guide provides a self-validating protocol, mechanistic troubleshooting, and empirical data to help you isolate the target compound with high fidelity.

Mechanistic Workflow & Side-Reaction Pathways

The diagram below illustrates the optimal synthetic pathway versus the two primary modes of failure: α -elimination (leading to ring expansion) and exo-to-endo isomerization.

G SM Cyclobutanone + Ph3P=CHBr Wittig Wittig Olefination (NaHMDS, THF, -78°C) SM->Wittig Target (Bromomethylidene)cyclobutane (Target Product) Wittig->Target Optimal Conditions BaseExcess Strong Base / KOtBu (Side Reaction) Target->BaseExcess Excess Base IsomBase Extended Heat / Base (Side Reaction) Target->IsomBase Carbene [Cyclobutylidene Carbene] Alpha-Elimination BaseExcess->Carbene Cyclopentyne [Cyclopentyne] 1,2-Carbon Shift Carbene->Cyclopentyne Strain Relief RingExp 1-Substituted Cyclopentenes (Ring Expansion) Cyclopentyne->RingExp Nucleophilic Trapping Isomer 1-Bromo-2-methylcyclobutene (Endo-Isomerization) IsomBase->Isomer Thermodynamic Sink

Reaction pathways of (Bromomethylidene)cyclobutane synthesis and base-induced side reactions.

Standard Experimental Protocol: Self-Validating Wittig Olefination

To prevent the side reactions outlined above, the Wittig olefination must be performed using a non-nucleophilic base under strict cryogenic control[1].

Reagents:

  • (Bromomethyl)triphenylphosphonium bromide (1.10 equiv)

  • Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.05 equiv)

  • Cyclobutanone (1.00 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Ylide Generation: Suspend (bromomethyl)triphenylphosphonium bromide in anhydrous THF (0.2 M) under an argon atmosphere. Cool the suspension to -78 °C.

  • Base Addition: Dropwise add the NaHMDS solution over 15 minutes. Self-Validation Check: The solution should transition to a vibrant yellow/orange color, indicating successful ylide formation. Stir at -78 °C for 1 hour.

  • Ketone Addition: Dissolve cyclobutanone in a minimal amount of THF and add it dropwise to the ylide solution at -78 °C.

  • Controlled Warming: Allow the reaction to slowly warm to 0 °C over 2 hours. Self-Validation Check: Monitor via TLC (using pentane as eluent); the cyclobutanone spot should be completely consumed. Do not allow the reaction to reach room temperature for extended periods, as this promotes isomerization.

  • Quench and Extraction: Quench the reaction strictly at 0 °C with saturated aqueous NH4​Cl . Extract rapidly with cold pentane (3 x 50 mL). Note: The product is highly volatile; avoid vacuum concentration below 150 mbar.

  • Purification: Filter the combined organic layers through a short pad of silica gel to remove triphenylphosphine oxide, eluting with pentane. Carefully concentrate the filtrate in an ice bath to yield the target compound.

Quantitative Data: Base and Solvent Effects

The choice of base and solvent dictates whether the reaction yields the target cyclobutane or diverts into ring-expanded or isomerized byproducts[3][4].

Base / Reagent SystemSolventTemperaturePrimary ProductYield / Distribution
NaHMDS (1.05 eq)THF-78 °C to 0 °C(Bromomethylidene)cyclobutane>85% (Target)
KOtBu (Excess)DMF80 °C1-tert-butoxymethylcyclobutene~75-80% (Trapped Isomer)
KOtBu + KBr DMF80 °C1-bromocyclopentene~20-25% (Ring Expansion)
KOtBu + KI DMF80 °C1-iodocyclopenteneMajor (Ring Expansion)

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding cyclopentene derivatives (e.g., 1-bromocyclopentene) instead of the target cyclobutane? A1: You are observing a classic alkylidene carbene-mediated ring expansion. When (bromomethylidene)cyclobutane is exposed to strong, sterically hindered bases (particularly potassium tert-butoxide) at elevated temperatures, it undergoes an α -elimination of HBr. This generates a highly reactive cyclobutylidenecarbene. To relieve the severe angular strain of the four-membered ring, the carbene undergoes a rapid 1,2-carbon shift, expanding into a transient cyclopentyne intermediate[5][6]. This alkyne is immediately trapped by available nucleophiles (such as bromide or iodide ions in the mixture) yielding 1-halocyclopentenes[3]. Solution: Switch from KOtBu to NaHMDS and strictly maintain temperatures below 0 °C.

Q2: I am observing a mass corresponding to my product, but NMR shows an endocyclic double bond instead of an exocyclic one. What happened? A2: Your product has undergone exo-to-endo double bond isomerization, forming 1-bromo-2-methylcyclobutene (or a related derivative). Exocyclic double bonds on small, strained rings are thermodynamically less stable than their endocyclic counterparts. Extended reaction times, allowing the reaction to sit at room temperature, or the presence of excess unquenched base will catalyze this migration as the system seeks a thermodynamic sink[4]. Solution: Quench the reaction immediately upon consumption of the starting material (verify via TLC) and keep the workup cold.

Q3: What causes low yields and incomplete consumption of cyclobutanone during the Wittig olefination? A3: The bromomethyl ylide is relatively unstable and prone to homocoupling or degradation if left at room temperature. If the ylide degrades before the ketone is added, the stoichiometry is ruined. Solution: Ensure the ylide is generated at -78 °C and the cyclobutanone is added while the mixture is still cryogenic. Additionally, use a slight excess of the phosphonium salt (1.10 equiv) relative to the base (1.05 equiv) to ensure no free base remains to trigger the side reactions discussed in Q1 and Q2[1].

References

  • Adamantylidenecarbene: Photochemical Generation, Trapping, and Theoretical Studies The Journal of Organic Chemistry - ACS Publications URL:[Link][5][6]

  • Systematic Evaluation of 1,2-Migratory Aptitude in Alkylidene Carbenes Journal of the American Chemical Society - ACS Publications URL: [Link][2]

  • A new mechanism of nucleophilic vinylic substitution and unexpected products in the reaction of chlorotrifluoroethylene with [Re(CO)5]Na and[CpFe(CO)2]K ResearchGate URL:[Link][3]

  • Base-catalyzed rearrangement of bromomethylenecyclobutane Chemical Communications (London) - RSC Publishing URL:[Link][4]

Sources

Troubleshooting

Preventing decomposition of (Bromomethylidene)cyclobutane during reaction workup

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reaction Workup Introduction (Bromomethylidene)cyclobutane is a valuable synthetic intermediate, offering a uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reaction Workup

Introduction

(Bromomethylidene)cyclobutane is a valuable synthetic intermediate, offering a unique combination of a strained four-membered ring and a reactive vinyl bromide moiety. This structure makes it a key building block in the synthesis of complex molecules and novel pharmaceutical agents. However, its utility is often challenged by its inherent instability, particularly during standard reaction workup and purification procedures. Decomposition can lead to significantly reduced yields, the formation of complex byproduct mixtures, and challenges in achieving analytical purity.

This guide serves as a dedicated technical support resource. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of why (Bromomethylidene)cyclobutane degrades and offers field-proven, practical solutions to maintain its integrity from reaction quench to final isolation.

Troubleshooting Guide: Common Workup Issues

This section addresses the most frequently encountered problems during the isolation of (Bromomethylidene)cyclobutane. Each question is followed by a detailed explanation of the underlying chemistry and actionable solutions.

Q1: My crude NMR looks clean, but after an aqueous wash, I see new impurities, possibly cyclobutanone. What is causing this degradation?

A1: Root Cause Analysis & Solution

This is a classic sign of acid- or base-catalyzed hydrolysis. Vinyl halides, while generally unreactive to Sₙ1 or Sₙ2 substitution, are susceptible to decomposition under harsh pH conditions.[1][2][3]

  • Acid-Catalyzed Hydrolysis: The primary culprit is often residual acid from your reaction (e.g., Lewis or Brønsted acids). During an aqueous wash, even with plain water, the pH can be slightly acidic. The double bond of the vinyl bromide can be protonated, forming an unstable vinyl cation. This intermediate is rapidly trapped by water to form an enol, which spontaneously tautomerizes to the more stable cyclobutanone.[4]

  • Strongly Basic Conditions: While less common for hydrolysis, very strong bases (like NaOH) can promote elimination reactions to form highly reactive and unstable intermediates like cyclobutyne, which would lead to a complex mixture of byproducts.[1][4]

Recommended Solution: The Buffered Neutral Workup

The key is to strictly control the pH throughout the extraction process. Avoid strong acids and bases.

Protocol: Buffered Aqueous Workup
  • Quench: Cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid until effervescence ceases. NaHCO₃ is a weak base, sufficient to neutralize acids without being harsh enough to promote significant side reactions.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a non-polar, peroxide-free solvent like diethyl ether or methyl tert-butyl ether (MTBE).

  • Washing: Wash the combined organic layers sequentially with:

    • 1x Saturated NaHCO₃ solution (to remove any final traces of acid).

    • 1x Brine (saturated NaCl solution) to begin the drying process and break up any emulsions.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator with a low bath temperature (<30 °C) to minimize thermal decomposition.

Q2: I'm observing significant product loss and new spots on my TLC plate during silica gel chromatography. Why is my compound sticking or decomposing on the column?

A2: Root Cause Analysis & Solution

This is an extremely common issue. Standard silica gel is an acidic medium due to the presence of surface silanol groups (Si-OH), which have a pKa similar to carboxylic acids.[5] This acidity is the primary driver of decomposition for sensitive molecules like (Bromomethylidene)cyclobutane.

  • Mechanism of Decomposition on Silica: The acidic silanol groups act as a solid-phase acid catalyst. They can protonate the double bond, initiating the same hydrolysis pathway described in Q1, leading to the formation of polar ketone byproducts that either elute as new spots or remain irreversibly adsorbed to the silica.[4][5]

Recommended Solutions:

You have two primary strategies: modify the silica gel to be less aggressive or switch to an entirely different stationary phase.

Option 1: Deactivation of Silica Gel

This involves neutralizing the acidic sites on the silica surface by adding a basic modifier to your eluent system.

Protocol: Chromatography with Deactivated Silica
  • Solvent System Preparation: Choose a standard non-polar/polar eluent system (e.g., hexanes/ethyl acetate). To this solvent mixture, add 1% triethylamine (Et₃N) by volume.

  • Column Packing: Prepare the column slurry using the triethylamine-doped eluent. This ensures the entire stationary phase is neutralized before the compound is loaded.[6]

  • Loading and Elution: Load your crude product and run the column as usual. The triethylamine will co-elute with the solvent front.

  • Post-Column Workup: After identifying and combining the product-containing fractions, the triethylamine can be removed during solvent evaporation under high vacuum, as it is volatile.

Option 2: Alternative Stationary Phases

If deactivation is insufficient or the presence of triethylamine is undesirable for downstream applications, switching to a benign stationary phase is the best approach.

Stationary PhaseSeparation PrincipleRecommended ForProsCons
Standard Silica Gel Polarity (Normal Phase)Stable, non-acid sensitive compoundsInexpensive, high resolutionAcidic ; causes decomposition of (Bromomethylidene)cyclobutane.[5]
Neutral Alumina Polarity (Normal Phase)Acid-sensitive compoundsNon-acidic, good for moderate polarity compoundsCan be more retentive than silica; may have lower resolution.[7]
Basic Alumina Polarity (Normal Phase)Acid-sensitive and base-stable compoundsExcellent for avoiding acid catalysisCan irreversibly adsorb slightly acidic or chelating compounds.[6][7]
Florisil® Polarity (Normal Phase)General alternative to silicaMagnesium silicate, less acidic than silica gelDifferent selectivity profile may require re-optimization of eluent.
Reverse-Phase (C18) HydrophobicityMost compounds, especially for high purityAvoids acidic stationary phase issues entirelyRequires polar solvents (MeOH/H₂O, ACN/H₂O); fractions require more effort to dry.[8]
Q3: My purified (Bromomethylidene)cyclobutane degrades upon storage, turning yellow or showing impurities in the NMR after a few days. How can I store it properly?

A3: Root Cause Analysis & Solution

Vinyl halides as a class are known to be sensitive to light, heat, and air (oxygen).[1] Degradation upon storage is often due to slow decomposition initiated by these environmental factors. Radical-mediated pathways can also occur, leading to polymerization or other side reactions.

Recommended Storage Protocol:

To ensure long-term stability, multi-faceted protection is required.

  • Inhibitor Addition: For long-term storage, consider adding a radical inhibitor. A small amount (50-100 ppm) of butylated hydroxytoluene (BHT) or hydroquinone can be effective.[9] Note that this may need to be removed before subsequent reactions.

  • Atmosphere Control: Store the compound under an inert atmosphere of argon or nitrogen. This prevents oxidation.

  • Temperature Control: Store at low temperatures, ideally in a freezer at -20 °C.

  • Light Protection: Use an amber vial or wrap a clear vial in aluminum foil to protect it from light, which can initiate photochemical decomposition.[1]

  • Purity: Ensure the compound is free of residual acid or solvent, which can accelerate decomposition during storage.

Frequently Asked Questions (FAQs)

  • Q: What is the most likely decomposition product I will see?

    • A: The most common decomposition product from hydrolysis during an aqueous or silica gel workup is cyclobutanone , formed via an enol intermediate.[4]

  • Q: Is it safe to use a mild acid like saturated ammonium chloride (NH₄Cl) to quench my reaction?

    • A: It is not recommended. While NH₄Cl is a weak acid, the vinyl bromide moiety is sensitive enough that even mildly acidic conditions can initiate decomposition. A buffered system using sodium bicarbonate (NaHCO₃) is a much safer choice for quenching reactions before workup.[10]

  • Q: Can I distill (Bromomethylidene)cyclobutane for purification?

    • A: Possibly, but with extreme caution. The compound is likely volatile, but it is also thermally sensitive.[11][12] If you must distill, it should be done under high vacuum to keep the boiling point as low as possible. A prior stability test on a small scale is highly recommended. Flash chromatography on a deactivated or neutral support is generally a safer method of purification.

Diagrams & Workflows

Decomposition Pathway on Acidic Silica Gel

The following diagram illustrates the acid-catalyzed hydrolysis of (Bromomethylidene)cyclobutane on a silica gel surface.

DecompositionPathway Si-OH Acidic Silanol (Si-OH) A (Bromomethylidene)cyclobutane B Protonated Intermediate (Vinyl Cation) A->B + H⁺ (from Si-OH) C Water Adduct B->C + H₂O (from solvent/silica) D Enol Intermediate C->D - H⁺ E Cyclobutanone (Decomposition Product) D->E Tautomerization

Caption: Acid-catalyzed decomposition on silica gel.

Recommended Purification Workflow

This decision tree outlines the recommended workflow for purifying crude (Bromomethylidene)cyclobutane after a buffered aqueous workup.

PurificationWorkflow Start Crude Product (Post-Workup) TLC_Check Analyze by TLC. Are byproducts very non-polar or very polar? Start->TLC_Check Decision1 Are impurities separable from product? TLC_Check->Decision1 Chromatography Proceed to Chromatography Decision1->Chromatography Yes Alternative_Methods Consider Distillation (High Vacuum, Low Temp) or Crystallization Decision1->Alternative_Methods No Stationary_Phase Select Stationary Phase Chromatography->Stationary_Phase Deactivated_Silica Use Deactivated Silica Gel (1% Et₃N in eluent) Stationary_Phase->Deactivated_Silica Default Choice Alumina Use Neutral Alumina Stationary_Phase->Alumina Alternative Final_Product Pure (Bromomethylidene)cyclobutane Deactivated_Silica->Final_Product Alumina->Final_Product

Caption: Decision workflow for purification.

References

  • Chemistry Stack Exchange. (2016). Hydrolysis of vinyl bromide vs alkyl chloride. Available at: [Link]

  • Grokipedia. Vinyl halide. Available at: [Link]

  • Green Chemistry - RSC Publishing. Alternatives to Normal-Phase Silica Gel Chromatography. Available at: [Link]

  • ACS Figshare. (2014). Weak Acidity of Vinyl CH Bonds Enhanced by Halogen Substitution. Available at: [Link]

  • Canadian Science Publishing. (1974). The hydrolysis of substituted cyclopropyl bromides in water. IV. The effect of vinyl and methyl substitution on ΔC P. Available at: [Link]

  • Organic Syntheses. vinyl bromide. Available at: [Link]

  • ACS Publications. (2014). Weak Acidity of Vinyl CH Bonds Enhanced by Halogen Substitution. Available at: [Link]

  • NAN YA Stabilizers. Liquid-Stabilizers Heat-Stabilizers PVC stabilizers STAB. Available at: [Link]

  • ResearchGate. (1974). The hydrolysis of substituted cyclopropyl bromides in water. IV. The effect of vinyl and methyl substitution on ΔCP≠. Available at: [Link]

  • Britannica. Vinylic Halides - Organohalogen compound. Available at: [Link]

  • ResearchGate. (2025). Are there alternatives for silica for column chromatography?. Available at: [Link]

  • Reddit. (2017). Alternatives to silica gel or alternative method of purification?. Available at: [Link]

  • Chad's Prep®. Unreactivity of Vinyl and Aryl Halides. Available at: [Link]

  • ACS Publications. (2020). Shining Visible Light on Vinyl Halides: Expanding the Horizons of Photocatalysis. Available at: [Link]

  • PMC. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. Available at: [Link]

  • Element Lab Solutions. (2025). HALO® Elevate versus Hybrid Silica Particles. Available at: [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]

  • NextSDS. (bromomethylidene)cyclobutane — Chemical Substance Information. Available at: [Link]

  • ACS Publications. (2014). Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. Available at: [Link]

  • Google Patents.CN101209953A - Applied synthesis method for bromocyclobutane.
  • Journal of the Chinese Chemical Society. (1994). Coupling Reaction of Vinyl Halides with Ketones or Aldehydes Mediated by Samarium Diiodide. Available at: [Link]

  • Inbra. Estabilizantes Térmicos para PVC. Available at: [Link]

  • Vaia. Problem 24 Alkenyl halides such as vinyl br.... Available at: [Link]

  • YouTube. (2023). Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. Available at: [Link]

  • ResearchGate. (2025). Recent problems with silica gel chromatography. Available at: [Link]

  • NCBI Bookshelf. 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). Available at: [Link]

  • Organic Chemistry Portal. Vinyl bromide synthesis by bromination or substitution. Available at: [Link]

  • ResearchGate. Research Advances in the Synthetic Methods of Vinyl Bromides. Available at: [Link]

  • Journal of Heterocyclic Chemistry. treatment with silica gel under thermal conditions. Available at: [Link]

  • Google Patents.EP0913381B1 - Method for purifying a bromine compound.
  • MDPI. (2024). Revolutionary ZVI-Entrapped Sol–Gel Silica Matrices: Efficient Catalytic Reduction of High-Concentration Halo-Organic Compounds—Addressing Bromoacetic Acid Contamination in Industrial Wastewaters. Available at: [Link]

  • ResearchGate. The Thermal Decomposition of Cyclobutane at Low Pressures. Available at: [Link]

  • Academic Journals. (2011). Thermal stabilizers for poly(vinyl chloride): A review. Available at: [Link]

  • MDPI. (2025). Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. Available at: [Link]

  • PubMed. (1952). The Thermal Decomposition of Cyclobutane. Available at: [Link]

  • PMC - NIH. The Thermal Decomposition of Cyclobutane. Available at: [Link]

  • PubMed. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Available at: [Link]

Sources

Optimization

Technical Support Center: (Bromomethylidene)cyclobutane Purification

Welcome to the Advanced Technical Support Portal for the synthesis and purification of (Bromomethylidene)cyclobutane (CAS 1905-06-2). As a Senior Application Scientist, I have designed this guide to move beyond generic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Portal for the synthesis and purification of (Bromomethylidene)cyclobutane (CAS 1905-06-2). As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the fundamental chemical causality behind impurity formation and provide self-validating workflows to ensure high-fidelity purification for downstream drug development and mechanistic studies.

Part 1: FAQ & Troubleshooting the Impurity Profile

Understanding why an impurity forms is the first step in designing a rational system to remove it. Below are the most frequent technical inquiries regarding the purification of this exocyclic vinyl bromide.

Q1: Why is my crude (bromomethylidene)cyclobutane contaminated with a white, crystalline solid that streaks heavily on TLC? A1: This is Triphenylphosphine Oxide (Ph₃PO) . The synthesis of (bromomethylidene)cyclobutane typically proceeds via the Wittig olefination of cyclobutanone or a Corey-Fuchs reaction[1]. Both pathways generate Ph₃PO as a stoichiometric byproduct. The reaction is driven to completion by the extreme thermodynamic stability of the P=O bond. Causality & Solution: The highly polarized P=O bond interacts strongly with silanol groups on silica gel, causing it to streak and co-elute with target compounds during chromatography. To remove it, we exploit its low solubility in non-polar solvents. Triturating the crude mixture in cold hexanes selectively precipitates the polar Ph₃PO while the non-polar vinyl bromide remains in solution.

Q2: I have residual cyclobutanone in my final product. How do I remove it without degrading the vinyl bromide? A2: Unreacted cyclobutanone remains if the ylide/phosphorane was not in sufficient excess. Because cyclobutanone and (bromomethylidene)cyclobutane have similar boiling points, fractional distillation is often ineffective and risks thermal degradation. Causality & Solution: Ketones possess an electrophilic carbonyl carbon that reacts with sodium bisulfite (NaHSO₃) to form a water-soluble α-hydroxy sulfonate adduct. Washing your organic phase with saturated aqueous NaHSO₃ selectively partitions the cyclobutanone into the aqueous layer, leaving the unreactive vinyl bromide in the organic phase.

Q3: My GC-MS shows a mixture of (bromomethylidene)cyclobutane and dibromomethylenecyclobutane. How did this happen and how do I separate them? A3: If you utilized the Corey-Fuchs approach (CBr₄/PPh₃) followed by partial reduction (e.g., with n-BuLi or dimethylcuprate), incomplete reduction leaves behind the dibrominated intermediate. Causality & Solution: The second bromine atom significantly increases the molecular weight and polarizability of the molecule. This allows for separation via silica gel chromatography using 100% hexanes. The dibromide interacts slightly more with the stationary phase and will elute after the monobromide.

Q4: Why did my (bromomethylidene)cyclobutane convert into 1-bromocyclopentene during purification? A4: (Bromomethylidene)cyclobutane is highly susceptible to ring-expansion rearrangements, particularly under strongly basic conditions or high thermal stress[2]. Treatment with bases generates a transient cyclobutylidene carbene (or cyclopentyne intermediate) that rapidly undergoes a 1,2-migration to yield 1-bromocyclopentene (CAS 1192-04-7)[3]. Causality & Solution: Avoid exposing the compound to strong bases or excessive heat during distillation. Always distill under high vacuum to lower the boiling point and minimize thermal rearrangement.

Part 2: Visualizing the Problem and Solution

ImpurityPathway A Cyclobutanone (Starting Material) C Crude Reaction Mixture A->C B Wittig / Corey-Fuchs Reagents B->C D (Bromomethylidene)cyclobutane (Target Product) C->D Main Pathway E Triphenylphosphine Oxide (Byproduct) C->E Phosphorus Oxidation F Dibromomethylenecyclobutane (Over-reaction) C->F Excess Halogenation G Unreacted Cyclobutanone (Residual) C->G Incomplete Conversion

Fig 1: Synthesis of (bromomethylidene)cyclobutane and common impurity generation pathways.

PurificationWorkflow Step1 Crude Mixture Step2 Hexane Trituration & Filtration Step1->Step2 Step3 Aqueous NaHSO3 Wash Step2->Step3 Filtrate Imp1 Removes Ph3PO (Solid Precipitate) Step2->Imp1 Filter Cake Step4 Silica Gel Chromatography (Hexanes) Step3->Step4 Organic Phase Imp2 Removes Cyclobutanone (Aqueous Layer) Step3->Imp2 Aqueous Phase Step5 Vacuum Distillation (< 30°C Bath) Step4->Step5 Early Fractions Imp3 Removes Dibromide (Retained on Silica) Step4->Imp3 Late Fractions Target Pure (Bromomethylidene)cyclobutane Step5->Target Purified Distillate

Fig 2: Step-by-step purification workflow exploiting solubility and chemical reactivity.

Part 3: Data Presentation & Self-Validating Metrics

A protocol is only as good as its validation. Use the table below to cross-reference the physical properties exploited during purification with the analytical metrics required to confirm impurity removal.

ImpurityOrigin / CausalityExploitable PropertyPrimary Removal StrategySelf-Validation Metric
Triphenylphosphine Oxide (Ph₃PO) Thermodynamic byproduct of Wittig/Corey-Fuchs olefination[1].High polarity and low solubility in non-polar alkanes.Hexane trituration and filtration.Absence of UV-active baseline spot on TLC (100% Hexanes).
Unreacted Cyclobutanone Incomplete conversion due to stoichiometric imbalance.Electrophilic carbonyl carbon reacts with bisulfite.Saturated aqueous NaHSO₃ wash.Absence of ¹³C NMR signal at ~214 ppm.
Dibromomethylenecyclobutane Incomplete reduction of Corey-Fuchs intermediate.Higher molecular weight and polarizability.Silica gel chromatography (100% Hexanes).GC-MS: Absence of m/z 224/226/228 triplet.
1-Bromocyclopentene Base-catalyzed or thermal ring-expansion rearrangement[2].Different boiling point and cyclic structure.Preventative: Avoid strong bases/heat. Curative: Distillation.¹H NMR: Absence of endocyclic alkene proton (~5.8 ppm).

Part 4: Step-by-Step Purification Methodologies

Execute the following sequential workflow to achieve >99% purity of (Bromomethylidene)cyclobutane.

Phase 1: Precipitation of Triphenylphosphine Oxide (Ph₃PO)
  • Concentration: Concentrate the crude reaction mixture in vacuo to a thick, viscous residue. Do not exceed a water bath temperature of 30 °C to prevent volatilization or thermal rearrangement of the product.

  • Trituration: Suspend the residue in ice-cold hexanes (10 mL per gram of crude material). Stir vigorously for 15 minutes at 0 °C. The non-polar product will dissolve, forcing the highly polar Ph₃PO to crash out as a white precipitate.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel. Wash the filter cake with a small volume of cold hexanes.

  • Validation: Spot the filtrate on a silica TLC plate and develop in 100% hexanes. Visualize under UV light (254 nm). Ph₃PO is strongly UV-active; a clean baseline confirms successful removal.

Phase 2: Chemical Removal of Unreacted Cyclobutanone
  • Phase Transfer: Transfer the hexane filtrate to a separatory funnel.

  • Bisulfite Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃).

  • Extraction: Shake vigorously for 5 minutes, venting frequently. The cyclobutanone will form a water-soluble α-hydroxy sulfonate adduct. Allow the layers to separate completely.

  • Washing & Drying: Drain the aqueous layer. Wash the organic layer once with brine, then dry over anhydrous Na₂SO₄.

  • Validation: Analyze an aliquot of the organic layer via ¹³C NMR. The disappearance of the characteristic ketone carbonyl signal at ~214 ppm confirms the removal of cyclobutanone.

Phase 3: Chromatographic Separation of Halogenated Analogues
  • Column Preparation: Slurry-pack a silica gel column using 100% hexanes.

  • Loading: Concentrate the dried organic layer in vacuo (maintaining a cold bath) and load the residue onto the column.

  • Elution: Elute with 100% hexanes. (Bromomethylidene)cyclobutane will elute rapidly. If dibromomethylenecyclobutane is present, it will elute in the later fractions due to its higher polarizability.

  • Validation: Analyze the fractions via GC-MS. The target monobromide will show an isotopic molecular ion peak at m/z ~146/148 (1:1 ratio), whereas the dibromide impurity will show a distinct triplet at m/z ~224/226/228 (1:2:1 ratio). Combine only the pure monobromide fractions and carefully concentrate in vacuo.

References

  • Approaches to Unsaturated Analogues of Nucleosides Comprising Four- and Six-Membered Rings | The Journal of Organic Chemistry - ACS Publications. acs.org. 1

  • Systematic Evaluation of 1,2-Migratory Aptitude in Alkylidene Carbenes - ACS Publications. acs.org. 2

  • (bromomethylidene)cyclobutane | 1905-06-2 - Sigma-Aldrich. sigmaaldrich.com.

  • 1192-04-7 1-Bromo-1-cyclopentene - Chemical Dictionary - Guidechem. guidechem.com. 3

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of (Bromomethylidene)cyclobutane: A Comparative Analytical Guide

Executive Summary (Bromomethylidene)cyclobutane is a highly strained, reactive exocyclic alkene frequently utilized as a precursor for generating transient cyclopentyne intermediates in advanced synthetic workflows[1]. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Bromomethylidene)cyclobutane is a highly strained, reactive exocyclic alkene frequently utilized as a precursor for generating transient cyclopentyne intermediates in advanced synthetic workflows[1]. However, the inherent angle strain of the four-membered ring, compounded by the exocyclic double bond, makes this molecule thermodynamically unstable. Under thermal or basic conditions, it exhibits a strong propensity to undergo ring-expansion isomerization to the more stable five-membered ring, 1-bromocyclopentene[2].

For researchers and drug development professionals, unambiguously distinguishing the desired exocyclic cyclobutane from its endocyclic cyclopentene isomer is a critical quality control step. This guide provides a comprehensive comparative analysis of analytical modalities, establishing high-field ¹H NMR as the definitive, self-validating technique for structural confirmation[3].

Comparative Analysis of Analytical Modalities

While multiple spectroscopic techniques are available for structural elucidation, they offer varying degrees of efficacy when differentiating closely related structural isomers like (bromomethylidene)cyclobutane and 1-bromocyclopentene.

Table 1: Comparative Efficacy of Analytical Modalities for Isomer Differentiation

Analytical ModalityPrimary Diagnostic FeatureIsomer Differentiation CapabilityLimitations
¹H NMR (High-Field) Proton chemical shifts, multiplicity, and exact integration ratios.Excellent. Clearly distinguishes exocyclic vs. endocyclic vinylic protons and symmetry-broken allylic systems.Requires high sample purity; overlapping signals at low field strengths.
¹³C NMR Carbon skeleton mapping (number of unique carbon environments).Good. Identifies the shift from an exocyclic sp² carbon to endocyclic sp² carbons.Requires high sample concentration and extended acquisition times (low sensitivity).
GC-MS Molecular weight and fragmentation patterns.Poor. Both isomers share the exact same mass (C₅H₇Br, m/z 146/148) and exhibit nearly identical electron-ionization (EI) fragmentation.Cannot definitively map the topology of the double bond.
FT-IR C=C and C-H stretching frequencies.Moderate. Exocyclic C=C stretch (~1670 cm⁻¹) differs slightly from endocyclic (~1620 cm⁻¹)[3].Lacks quantitative site-specific data; signals can be obscured by conjugation or strain effects.

¹H NMR Spectral Signatures & Mechanistic Causality

To utilize ¹H NMR as a definitive structural tool, one must understand the physical causality driving the chemical shifts and splitting patterns of (bromomethylidene)cyclobutane.

The Vinylic Proton (=CHBr) Deshielding Effect

In a standard, unsubstituted methylenecyclobutane, the equivalent exocyclic protons resonate at approximately 4.6–4.8 ppm. The substitution of one hydrogen with a highly electronegative bromine atom deshields the remaining vinylic proton. This occurs via strong electron-withdrawing inductive effects and the magnetic anisotropy of the massive halogen electron cloud, shifting the =CHBr proton significantly downfield to the 5.8–6.2 ppm region.

Symmetry Breaking of the Allylic System (Critical Diagnostic)

The most definitive proof of the (bromomethylidene)cyclobutane structure lies in its allylic protons. The parent methylenecyclobutane possesses effective C2v​ symmetry, rendering all four allylic protons (on C2 and C4) chemically equivalent.

However, the introduction of the =CHBr moiety locks the exocyclic double bond and completely breaks the molecule's symmetry[4]. The two allylic CH₂ groups become diastereotopic: one is spatially syn to the bulky bromine atom, and the other is anti. Consequently, the single allylic multiplet bifurcates into two distinct multiplets in the 2.5–3.2 ppm range. In contrast, the rearrangement product (1-bromocyclopentene) maintains a more symmetric allylic environment, presenting a simplified integration pattern.

Table 2: Expected ¹H NMR Quantitative Data Comparison (CDCl₃, 400 MHz)

Proton Environment(Bromomethylidene)cyclobutane1-Bromocyclopentene (Isomer)Required Integration
Vinylic ~5.8 – 6.2 ppm (1H, t, exocyclic =CHBr)~5.7 – 5.9 ppm (1H, m, endocyclic =CH)1.00
Allylic ~2.8 – 3.2 ppm (2H, m, syn to Br) ~2.5 – 2.8 ppm (2H, m, anti to Br)~2.3 – 2.6 ppm (4H, m, C3 and C5 CH₂)4.00
Homoallylic ~1.8 – 2.2 ppm (2H, m, C3 CH₂)~1.9 – 2.1 ppm (2H, m, C4 CH₂)2.00

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It does not rely solely on absolute chemical shifts (which can drift due to concentration), but rather on strict internal topological ratios.

Step 1: Sample Preparation
  • Dissolve 10–15 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)[3].

  • Causality Note: CDCl₃ is selected because its residual solvent peak (7.26 ppm) does not obscure the critical 1.5–3.5 ppm allylic/homoallylic diagnostic region. TMS provides an absolute 0 ppm reference to accurately measure the subtle deshielding effects of the bromine atom.

Step 2: Acquisition Parameters
  • Insert the 5 mm NMR tube into a high-field spectrometer (≥ 400 MHz). Tune and shim the instrument to optimize magnetic field homogeneity.

  • Set the pulse angle to 30° rather than 90°.

  • Set the relaxation delay ( D1​ ) to 5 seconds.

  • Causality Note: A 30° pulse combined with a long relaxation delay ensures complete longitudinal relaxation ( T1​ ) recovery between scans. Because strained cyclobutane protons and vinylic protons have different T1​ relaxation times, this prevents signal saturation and ensures that the resulting integration is strictly quantitative.

Step 3: Processing & Internal Mass Balance Validation
  • Apply a Fourier Transform (FT) with a 0.3 Hz exponential line-broadening function to enhance the signal-to-noise ratio without sacrificing the resolution of the complex cyclobutane multiplets.

  • Perform meticulous phase and baseline correction.

  • The Self-Validation Check: Set the integration of the vinylic proton (~6.0 ppm) to exactly 1.00 .

  • Calculate the sum of the split allylic multiplets. The system is validated only if the allylic sum equals exactly 4.00 (±0.05) and the homoallylic multiplet equals 2.00 (±0.05) . If the allylic region integrates to <4.00 while a new, simplified multiplet appears at ~2.4 ppm, the system automatically flags the presence of the 1-bromocyclopentene rearrangement product, invalidating the batch.

Workflow Visualization

NMR_Validation_Workflow A Sample Preparation (CDCl3 + 0.03% TMS) B High-Field ¹H NMR (≥ 400 MHz, D1 > 5*T1) A->B C Spectral Processing (FT, Phase/Baseline Corr.) B->C D Signal Integration & Multiplicity Analysis C->D E Validated: (Bromomethylidene)cyclobutane (1:2:2:2 Ratio) D->E =CHBr at ~6.0 ppm Split Allylic Signals F Rejected: 1-Bromocyclopentene Isomerization Detected D->F =CH at ~5.8 ppm Simplified Spectrum

Fig 1. ¹H NMR workflow for differentiating exocyclic and endocyclic bromoalkene isomers.

References

  • Adamantylidenecarbene: Photochemical Generation, Trapping, and Theoretical Studies | The Journal of Organic Chemistry ACS Public
  • The Journal of Organic Chemistry 1973 Volume.38 No.8 The Journal of Organic Chemistry
  • Validating the Structure of 1-Methylcyclobutene: A Spectroscopic Comparison Benchchem
  • Approaches to Unsaturated Analogues of Nucleosides Comprising Four- and Six-Membered Rings | The Journal of Organic Chemistry ACS Public

Sources

Comparative

The Definitive Comparison Guide: Reactivity of (Bromomethylidene)cyclobutane vs. (Iodomethylidene)cyclobutane

As a Senior Application Scientist, selecting the appropriate halomethylenecyclobutane building block is critical when designing synthetic routes for strained-ring systems, pharmaceuticals, or nucleoside analogues. While...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate halomethylenecyclobutane building block is critical when designing synthetic routes for strained-ring systems, pharmaceuticals, or nucleoside analogues. While (Bromomethylidene)cyclobutane and (Iodomethylidene)cyclobutane share the same core structural motif, their divergent halogen properties dictate fundamentally different reactivity profiles.

This guide objectively compares these two substrates, detailing the mechanistic causality behind their behavior in cross-coupling and ring-expansion workflows, supported by self-validating experimental protocols.

Mechanistic Causality: C–X Bond Dynamics & Reactivity Profiles

The reactivity of exocyclic vinyl halides is governed by two competing factors: the activation energy required to cleave the Carbon-Halogen (C–X) bond, and the stability of the intermediates formed during the reaction.

Oxidative Addition in Transition-Metal Catalysis

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), the rate-determining step is typically the oxidative addition of Pd(0) into the C–X bond. The C–I bond is significantly longer and weaker (~238 kJ/mol) than the C–Br bond (~285 kJ/mol). Consequently, (Iodomethylidene)cyclobutane undergoes rapid oxidative addition at room temperature. In contrast, (Bromomethylidene)cyclobutane requires elevated temperatures and electron-rich phosphine ligands to overcome its higher activation barrier.

Carbanionic Ring Expansion

When subjected to strong, non-nucleophilic bases like Potassium tert-butoxide (KOtBu), these substrates undergo a hallmark carbanionic rearrangement. Deprotonation at the allylic cyclobutane position generates a carbanion. To relieve the inherent ring strain of the four-membered ring, a 1,2-alkyl shift occurs, expanding the ring to form a 1-halocyclopentene[1].

Because bromide is a poorer leaving group than iodide, the bromo-substrate provides a more controlled ring expansion. The iodo-substrate, possessing an excellent leaving group, is highly prone to competitive elimination pathways (e.g., forming alkynes) or rapid degradation under strongly basic conditions, as documented in2[2].

Quantitative Performance Comparison

The following table summarizes the physicochemical and experimental data guiding substrate selection.

Parameter(Bromomethylidene)cyclobutane(Iodomethylidene)cyclobutaneCausality / Impact
C–X Bond Dissociation Energy ~285 kJ/mol~238 kJ/molDictates the activation energy for Pd(0) insertion.
Optimal Pd-Coupling Temp. 70 °C – 90 °C20 °C – 40 °CIodo-derivatives allow for milder conditions, preserving sensitive functional groups.
Base-Induced Rearrangement Controlled expansion to 1-bromocyclopenteneProne to competitive eliminationBromide stabilizes the carbanion intermediate better than the hyper-labile iodide[1].
Storage Stability High (Stable at 4 °C)Moderate (Requires -20 °C, dark)The weaker C–I bond is highly susceptible to photolytic cleavage and radical formation.

Visualizing the Reaction Pathways

The divergent synthetic utility of these substrates is mapped below.

Pathways Substrate Halomethylidene- cyclobutane Pd Pd(0) Catalysis (Cross-Coupling) Substrate->Pd Oxidative Addition Base KOtBu / DMF (Ring Expansion) Substrate->Base Deprotonation Coupled Cross-Coupled Alkylidenecyclobutane Pd->Coupled Transmetalation & Red. Elim. Expanded 1-Halocyclopentene (Rearranged) Base->Expanded 1,2-Alkyl Shift

Caption: Divergent reactivity pathways of halomethylidenecyclobutanes under catalytic and basic conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows incorporate internal checkpoints that validate the mechanistic principles discussed above.

Protocol A: Comparative Suzuki-Miyaura Cross-Coupling

Objective: Synthesize benzylidenecyclobutane via coupling with phenylboronic acid.

  • Reagent Preparation: In a glovebox, charge a Schlenk flask with the halomethylidenecyclobutane (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Causality of Base Selection: Add anhydrous K₃PO₄ (2.0 equiv) in THF. Why K₃PO₄? The bulky phosphate anion effectively accelerates the transmetalation step without being basic enough to trigger the competitive carbanionic ring-expansion pathway.

  • Reaction Initiation: Stir the iodo-substrate at 25 °C. Stir the bromo-substrate at 80 °C.

  • Self-Validation Checkpoint (2 Hours): Perform a TLC/GC-MS analysis.

    • Expected Result: The iodo-substrate should exhibit >95% conversion. If the bromo-substrate exhibits <50% conversion, this validates its higher activation barrier.

    • Corrective Action: If the bromo-substrate stalls, spike the reaction with an additional 1 mol% Pd catalyst and increase the temperature by 10 °C.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Workflow Start Add Substrate + Pd(PPh3)4 + K3PO4 TLC TLC / GC-MS Check (at 2 hours) Start->TLC Decision Substrate Consumed? TLC->Decision Quench Aqueous Quench & Extraction Decision->Quench Yes (Iodo-deriv) Spike Spike 1 mol% Pd Heat to 80°C Decision->Spike No (Bromo-deriv) Spike->TLC Wait 2h

Caption: Self-validating cross-coupling workflow with internal checkpoints for bromo and iodo substrates.

Protocol B: Base-Induced Ring Enlargement

Objective: Synthesize 1-bromocyclopentene via rearrangement of (Bromomethylidene)cyclobutane.

  • Solvent & Reagent Setup: Dissolve (Bromomethylidene)cyclobutane (1.0 equiv) in anhydrous DMF under an argon atmosphere. Cool to 0 °C.

  • Causality of Solvent Choice: Why DMF? DMF possesses a high dielectric constant, which strongly solvates the potassium cation. This creates a "naked," highly reactive tert-butoxide anion, facilitating rapid deprotonation while simultaneously stabilizing the transient carbanion necessary for the 1,2-alkyl shift[1].

  • Base Addition: Dropwise add a 1M solution of KOtBu in THF (1.5 equiv). Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, perform a mini-workup, and analyze via crude ¹H-NMR.

    • Validation: Monitor for the disappearance of the exocyclic alkene proton signals (~5.8 ppm) and the emergence of the endocyclic alkene proton (~6.2 ppm). This intrinsic spectroscopic shift is absolute confirmation of the structural ring expansion.

  • Isolation: Quench with ice water, extract with pentane (to avoid losing the volatile product), and carefully concentrate under reduced pressure.

References

  • Carbanionic Rearrangements of Halomethylenecyclobutanes. Stereochemistry of the Migrating Group. The Journal of Organic Chemistry - ACS Publications. Verified URL:[Link]

  • A new mechanism of nucleophilic vinylic substitution and unexpected products in the reaction of chlorotrifluoroethylene... ResearchGate. Verified URL: [Link]

  • Approaches to Unsaturated Analogues of Nucleosides Comprising Four- and Six-Membered Rings. The Journal of Organic Chemistry - ACS Publications. Verified URL:[Link]

Sources

Validation

Comparative study of (Bromomethylidene)cyclobutane in different cross-coupling reactions

Comparative Guide: Cross-Coupling Strategies for (Bromomethylidene)cyclobutane Executive Summary & Chemical Profile (Bromomethylidene)cyclobutane (CAS: 1905-06-2) is a highly specialized vinylic halide used to install th...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cross-Coupling Strategies for (Bromomethylidene)cyclobutane

Executive Summary & Chemical Profile

(Bromomethylidene)cyclobutane (CAS: 1905-06-2) is a highly specialized vinylic halide used to install the strained methylenecyclobutane motif into advanced pharmaceutical intermediates and materials. However, unlike standard acyclic or unstrained cyclic vinyl bromides, this substrate presents a unique mechanistic challenge: it is exceptionally prone to base-induced ring expansion.

To successfully utilize (bromomethylidene)cyclobutane in transition-metal-catalyzed cross-coupling reactions, researchers must carefully balance the rate of palladium oxidative addition against the substrate's inherent thermodynamic drive to rearrange under basic conditions. This guide objectively compares the performance of this substrate across different cross-coupling modalities and provides self-validating protocols to ensure structural retention.

The Mechanistic Dichotomy: Cross-Coupling vs. Rearrangement

The causality behind experimental failures with (bromomethylidene)cyclobutane almost always traces back to base selection. The vinylic proton of this substrate is unusually susceptible to abstraction due to the electron-withdrawing nature of the halogen coupled with the high strain energy of the exocyclic double bond.

As established in the foundational studies by1[1], exposure to strong bases such as potassium tert-butoxide (KOtBu) or sodium amide triggers an α-elimination. This forms a transient carbene or cyclopentyne intermediate that rapidly relieves ring strain by expanding into 1-bromocyclopentene or trapping nucleophiles to form substituted cyclobutenes[2][3].

Consequently, standard cross-coupling protocols that rely on strong alkoxide bases (e.g., traditional Heck or Buchwald-Hartwig conditions) will result in complete substrate destruction before the palladium catalyst can initiate the cycle. Successful cross-coupling requires mild bases or base-free transmetalation to ensure that Pd(0) oxidative addition outpaces α-deprotonation[4][5].

Mechanism Substrate (Bromomethylidene)cyclobutane OptCond Mild Base / Base-Free (e.g., K2CO3, ZnR2) Substrate->OptCond Pathway A (Desired) HarshCond Strong Base (e.g., KOtBu, NaNH2) Substrate->HarshCond Pathway B (Side Reaction) PdCycle Pd(0) Catalytic Cycle Oxidative Addition OptCond->PdCycle Product Cross-Coupled Product (Target) PdCycle->Product Transmetalation / Reductive Elim. Interm Cyclopentyne / Carbene Intermediate HarshCond->Interm α-Deprotonation Byproduct 1-Bromocyclopentene & Rearranged Ethers Interm->Byproduct Ring Expansion

Divergent pathways of (Bromomethylidene)cyclobutane based on base selection.

Comparative Evaluation of Cross-Coupling Modalities

To objectively assess the utility of (bromomethylidene)cyclobutane, we must compare its performance across the most common C–C bond-forming reactions. The data below synthesizes expected yields and rearrangement risks based on the substrate's tolerance to specific catalytic environments[6][7].

Coupling ReactionTransmetalating AgentOptimal BaseRearrangement RiskTypical YieldKey Catalyst System
Negishi Ar–ZnX (Organozinc)None (Base-Free) Low 85–95%Pd₂(dba)₃ / t-Bu₃P
Suzuki-Miyaura Ar–B(OH)₂ (Boronic Acid)K₂CO₃ or Cs₂CO₃Moderate (if >80 °C)75–85%Pd(dppf)Cl₂
Sonogashira Terminal AlkyneiPr₂NH or Et₃NModerate65–80%Pd(PPh₃)₄ / CuI
Heck (Control) AlkeneKOtBu or Cy₂NMeHigh (Dominates) <20%Pd(OAc)₂ / P(o-tol)₃

Key Insights:

  • Negishi Coupling is the gold standard for this substrate. Because organozinc reagents undergo transmetalation without the need for an exogenous base, the α-deprotonation pathway is completely shut down, allowing for near-quantitative conversion.

  • Suzuki-Miyaura Coupling is highly viable but requires strict temperature control. Using mild inorganic bases like K₂CO₃ in aqueous dioxane allows the cross-coupling of nucleoside analogues and other complex fragments without destroying the four-membered ring[6].

Self-Validating Experimental Protocols

The following step-by-step methodologies are engineered to prevent ring expansion. Each protocol includes a self-validation checkpoint to ensure the integrity of the cyclobutane ring is maintained throughout the reaction.

Workflow Step1 Substrate Preparation Dry (Bromomethylidene)cyclobutane Split Coupling Type? Step1->Split Suzuki Suzuki-Miyaura Add Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Solvent: 1,4-Dioxane/H2O Split->Suzuki Boronic Acid Negishi Negishi Add Ar-ZnX, Pd2(dba)3, t-Bu3P Solvent: THF (Strictly Anhydrous) Split->Negishi Organozinc Purif Purification Silica Gel Chromatography Suzuki->Purif Negishi->Purif

Step-by-step workflow comparison for Suzuki and Negishi cross-coupling protocols.

Protocol A: Base-Free Negishi Coupling (Recommended)

Causality: Utilizing a highly active, electron-rich phosphine ligand (t-Bu₃P) accelerates oxidative addition, while the base-free organozinc transmetalation completely bypasses the Erickson rearrangement.

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, charge Pd₂(dba)₃ (0.02 equiv) and tri-tert-butylphosphine (t-Bu₃P, 0.08 equiv) in anhydrous THF. Stir for 10 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0) species.

  • Substrate Addition: Add (bromomethylidene)cyclobutane (1.0 equiv) to the active catalyst solution.

  • Transmetalation: Cool the flask to 0 °C. Dropwise add the arylzinc halide (Ar–ZnX, 1.3 equiv).

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Self-Validation Check: Quench a 50 µL aliquot with saturated NH₄Cl, extract with Et₂O, and analyze via crude ¹H NMR. Validation criteria: The spectrum must show >95% retention of the cyclobutane ring multiplet (typically 2.8–3.0 ppm for the allylic cyclobutane protons). The appearance of a peak at ~5.6–5.8 ppm indicates failure (formation of the rearranged endocyclic cyclopentene double bond).

Protocol B: Mild Suzuki-Miyaura Coupling

Causality: When organozinc reagents are incompatible with other functional groups, Suzuki coupling is used. Mild K₂CO₃ is selected over alkoxides to minimize α-deprotonation, and the temperature is capped at 70 °C to prevent thermal acceleration of the ring-expansion side reaction[6][7].

  • Preparation: In a glovebox, charge a reaction vial with (bromomethylidene)cyclobutane (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and finely milled K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v).

  • Reaction: Seal the vial and heat to exactly 70 °C for 12 hours. Do not exceed 80 °C.

  • Self-Validation Check: Aliquot 50 µL, filter through a short silica plug using ethyl acetate, and analyze via GC-MS. Validation criteria: The desired exocyclic product and the rearranged 1-arylcyclopentene byproduct share the same exact mass, but the desired cross-coupled product will elute significantly later due to differences in polarizability. Confirm the structural identity by verifying the presence of the exocyclic vinylic proton (a distinct triplet/multiplet around 6.0–6.4 ppm) in the NMR of the purified fraction.

References

  • Erickson, K. L., Vanderwaart, B. E., & Wolinsky, J. (1968). Base-catalyzed rearrangement of bromomethylenecyclobutane. Chemical Communications (London). URL:[Link]

  • Erickson, K. L. (1973). Base-induced reactions of methylenecyclobutane derivatives. The Journal of Organic Chemistry, 38(8), 1463-1469. URL:[Link]

  • Chen, X., et al. (2000). Approaches to Unsaturated Analogues of Nucleosides Comprising Four- and Six-Membered Rings. The Journal of Organic Chemistry, 65(17), 5298–5305. URL:[Link]

  • Ning, X., Chen, Y., Hu, F., & Xia, Y. (2021). Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones. Organic Letters, 23(21), 8348-8352. URL:[Link]

Sources

Comparative

Validation of Synthetic Protocols for (Bromomethylidene)cyclobutane: A Comparative Guide

Introduction (Bromomethylidene)cyclobutane (CAS: 1905-06-2) is a highly strained, reactive building block utilized in the synthesis of spirocycles, cross-coupling partners, and unsaturated nucleoside analogues ()[1]. Due...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(Bromomethylidene)cyclobutane (CAS: 1905-06-2) is a highly strained, reactive building block utilized in the synthesis of spirocycles, cross-coupling partners, and unsaturated nucleoside analogues ()[1]. Due to the inherent ring strain of the four-membered cyclobutane system, synthetic protocols must be rigorously validated to avoid thermodynamic pitfalls such as ring-expansion, ring-contraction, or polymerization. This guide objectively compares two field-proven synthetic strategies: the Wittig Olefination of cyclobutanone and the Bromination-Dehydrobromination of methylenecyclobutane.

Mechanistic Overview & Pathway Visualization

The synthesis of (bromomethylidene)cyclobutane diverges into two primary pathways based on the starting material. Pathway A leverages a direct olefination, while Pathway B relies on an addition-elimination sequence.

Synthesis Cyclobutanone Cyclobutanone Target (Bromomethylidene)cyclobutane (CAS: 1905-06-2) Cyclobutanone->Target Pathway A Wittig Olefination Wittig Wittig Reagent Ph3P=CHBr Wittig->Target Methylenecyclobutane Methylenecyclobutane Dibromide 1-Bromo-1-(bromomethyl)cyclobutane (Dibromide Intermediate) Methylenecyclobutane->Dibromide Pathway B Step 1 Bromination (Br2) Dibromide->Target Pathway B Step 2 Dehydrobromination (t-BuOK)

Figure 1: Divergent synthetic pathways for (Bromomethylidene)cyclobutane.

Protocol 1: Wittig Olefination (The Phosphonium Ylide Route)

Expertise & Causality

The Wittig reaction of cyclobutanone with (bromomethylene)triphenylphosphorane is a direct method to install the exocyclic bromomethylene group. The ylide is generated in situ from (bromomethyl)triphenylphosphonium bromide. The choice of base is critical; strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or NaHMDS are preferred to prevent nucleophilic attack on the highly electrophilic cyclobutanone carbonyl, which could trigger ring-opening side reactions. Low temperatures (-78 °C) are maintained to control the highly exothermic ylide addition and maximize the yield of the target alkene ()[1].

Step-by-Step Methodology
  • Ylide Generation: Suspend (bromomethyl)triphenylphosphonium bromide (1.1 equiv) in anhydrous THF under an inert argon atmosphere.

  • Base Addition: Cool the suspension to -78 °C and add t-BuOK (1.1 equiv) dropwise to generate the dark-colored (bromomethylene)triphenylphosphorane ylide. Stir for 1 hour.

  • Carbonyl Addition: Add cyclobutanone (1.0 equiv) dropwise to the ylide solution at -78 °C.

  • Propagation: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (eluting with hexanes) to isolate (bromomethylidene)cyclobutane, separating it from the triphenylphosphine oxide byproduct.

Protocol 2: Bromination-Dehydrobromination (The Elimination Route)

Expertise & Causality

An alternative approach leverages the commercially available methylenecyclobutane. The first step involves a Ziegler-type bromination or direct electrophilic addition of Br₂ to form 1-bromo-1-(bromomethyl)cyclobutane. The subsequent dehydrobromination requires a bulky base like t-BuOK to favor the E2 elimination of the tertiary bromide over the primary bromide, thus yielding the exocyclic alkene rather than the endocyclic 1-bromomethylcyclobutene. The use of polar aprotic solvents (e.g., DMF) accelerates the elimination. However, extreme care must be taken to avoid base-induced ring enlargement; prolonged exposure of (bromomethylidene)cyclobutane to t-BuOK causes a rearrangement to 1-bromocyclopentene via a carbenoid intermediate ()[2].

Step-by-Step Methodology
  • Bromination: Dissolve methylenecyclobutane (1.0 equiv) in anhydrous CH₂Cl₂ and cool to 0 °C.

  • Electrophilic Addition: Add a solution of bromine (Br₂, 1.05 equiv) in CH₂Cl₂ dropwise until a faint reddish color persists, indicating complete conversion to 1-bromo-1-(bromomethyl)cyclobutane.

  • Solvent Exchange: Remove the solvent under reduced pressure and dissolve the crude dibromide in anhydrous DMF.

  • Dehydrobromination: Add t-BuOK (1.2 equiv) in portions at 0 °C. Stir the mixture for 2-4 hours. Critical Step: Monitor strictly by GC-MS to prevent the thermodynamic rearrangement to 1-bromocyclopentene.

  • Workup: Dilute with ice water and extract with pentane or diethyl ether.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and carefully distill under reduced pressure to obtain the pure product.

Comparative Data Analysis

The following table summarizes the operational metrics of both protocols to aid in route selection.

ParameterProtocol 1: Wittig OlefinationProtocol 2: Bromination-Dehydrobromination
Overall Yield 65 - 75%50 - 60%
Atom Economy Low (generates Ph₃P=O waste)Moderate (generates HBr/KBr waste)
Scalability Good (up to 50g scale)Excellent (amenable to >100g scale)
Major Impurities Triphenylphosphine oxide1-bromocyclopentene (rearrangement product)
Reagent Cost Higher (Phosphonium salts)Lower (Br₂, t-BuOK)
Operational Risk LowHigh (Risk of ring-expansion)

Conclusion & Recommendations

Both protocols provide self-validating systems for the synthesis of (bromomethylidene)cyclobutane. The Wittig olefination offers higher purity and avoids the thermodynamic pitfall of ring-expansion, making it the superior choice for discovery-scale syntheses and medicinal chemistry applications where purity is paramount. Conversely, the bromination-dehydrobromination route utilizes highly economical starting materials and is highly scalable, provided that the reaction time and temperature during the elimination step are strictly controlled to prevent the formation of 1-bromocyclopentene.

References

  • Guan, H.-P., Ksebati, M. B., Kern, E. R., & Zemlicka, J. "Approaches to Unsaturated Analogues of Nucleosides Comprising Four- and Six-Membered Rings." The Journal of Organic Chemistry, 2000, 65(17), 5177–5184. URL: [Link]

  • Erickson, K. L., Markstein, J., & Kim, K. "Base-induced reactions of methylenecyclobutane derivatives." The Journal of Organic Chemistry, 1971, 36(8), 1024–1030. URL: [Link]

Sources

Validation

Comparative Guide to Byproduct Characterization in (Bromomethylidene)cyclobutane Synthesis: High-Resolution GC-QTOF vs. Conventional GC-FID

Executive Summary The synthesis of (bromomethylidene)cyclobutane (CAS 1905-06-2) is a critical gateway for generating highly strained alkylidenecyclobutane scaffolds, which are increasingly utilized in antiviral nucleosi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of (bromomethylidene)cyclobutane (CAS 1905-06-2) is a critical gateway for generating highly strained alkylidenecyclobutane scaffolds, which are increasingly utilized in antiviral nucleoside analogues and advanced drug development[1],[2]. However, the synthesis is notoriously plagued by base-catalyzed rearrangements that yield isobaric byproducts. Because the target product and its primary byproduct, 1-bromocyclopentene, share the exact same molecular formula (C5H7Br) and nominal mass (146 Da), conventional analytical methods (GC-FID and 1D-NMR) frequently fail to provide actionable feedback during process optimization.

This guide objectively compares the performance of an Advanced GC-QTOF MS & 2D-NMR Integrated Workflow against conventional alternatives, providing drug development professionals with a self-validating framework to unambiguously characterize and quantify these tricky isomeric byproducts.

Mechanistic Causality of Byproduct Formation

To effectively characterize a byproduct, one must first understand the causality of its formation. The standard synthesis of (bromomethylidene)cyclobutane relies on the of cyclobutanone using (bromomethyl)triphenylphosphonium bromide[3]. This requires a strong base to generate the ylide.

However, the vinylic proton of the newly formed (bromomethylidene)cyclobutane is highly acidic due to the electron-withdrawing adjacent halogen and the inherent strain of the four-membered ring. If excess base (such as KOtBu) is present, or if the reaction temperature is not strictly controlled, a secondary deprotonation occurs. This abstraction leads to a transient carbene/cyclopentyne intermediate, which rapidly undergoes a ring expansion to form 1-bromocyclopentene[4],[5].

MechanisticPathway A Cyclobutanone Precursor B Wittig Olefination (Ph3P=CHBr / Base) A->B Nucleophilic Addition C (Bromomethylidene)cyclobutane (Target Product) B->C Oxaphosphetane Collapse D Base-Catalyzed Proton Abstraction C->D Excess Base (e.g., KOtBu) E Cyclopentyne Intermediate D->E Ring Expansion (-HBr) F 1-Bromocyclopentene (Isomeric Byproduct) E->F Re-addition (+HBr)

Mechanistic pathway of (bromomethylidene)cyclobutane synthesis and base-catalyzed ring expansion.

Objective Performance Comparison: Analytical Alternatives

When optimizing the synthesis, relying on conventional GC-FID is a critical operational risk. FID provides no structural data, and non-polar stationary phases often result in the co-elution of the exocyclic target and the endocyclic byproduct. By upgrading to a High-Resolution GC-QTOF MS coupled with orthogonal 2D-NMR, researchers can eliminate false positives.

Table 1: Performance Comparison of Characterization Workflows
Performance MetricConventional Workflow (GC-FID / 1D-NMR)Advanced Workflow (GC-QTOF MS / 2D-NMR)
Isomer Resolution (Rs) < 1.0 (Co-elution common on non-polar phases)> 1.5 (Baseline resolution on mid-polarity DB-1701)
Mass Accuracy N/A (Retention time reliance only)< 2 ppm (Exact mass profiling: 145.9731 Da)
Structural Elucidation Ambiguous (Overlapping multiplet signals)Unambiguous (HMBC 3J C-H connectivity mapping)
False Positive Rate High (Isobaric interference from solvents/reagents)Negligible (Orthogonal validation via exact mass)
Analysis Time 45 minutes25 minutes

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a causality explanation and an internal check to ensure data integrity.

Protocol 1: Synthesis and Controlled Generation of (Bromomethylidene)cyclobutane

Objective: Synthesize the target while controlling the cyclopentyne intermediate pathway.

  • Ylide Generation: Suspend 1.1 eq of (bromomethyl)triphenylphosphonium bromide in anhydrous THF under argon. Cool the system strictly to -78 °C.

    • Causality: Strict thermal control prevents the premature thermal degradation of the unstabilized ylide.

  • Base Addition: Add 1.05 eq of Sodium bis(trimethylsilyl)amide (NaHMDS) dropwise.

    • Causality: Utilizing a sterically hindered, non-nucleophilic base like NaHMDS instead of KOtBu minimizes the subsequent base-catalyzed ring expansion of the product[5].

  • Ketone Addition: Introduce 1.0 eq of cyclobutanone slowly. Allow the reaction to warm to room temperature over 4 hours.

  • Self-Validation Check: Quench a 50 µL aliquot with saturated NH 4​ Cl. Run a rapid TLC (100% Hexanes). The presence of a baseline UV-active spot (triphenylphosphine oxide) and a high-Rf KMnO 4​ -active spot confirms successful olefination[1].

Protocol 2: High-Resolution GC-QTOF MS Characterization

Objective: Achieve baseline separation and exact mass confirmation of C 5​ H 7​ Br isomers.

  • Column Selection: Equip the GC with a mid-polarity DB-1701 column (30 m × 0.25 mm, 0.25 µm).

    • Causality: The cyano-phenyl stationary phase provides enhanced dipole-dipole interactions, which is crucial for separating the exocyclic double bond of the target from the endocyclic double bond of 1-bromocyclopentene.

  • Temperature Program: Initial hold at 40 °C for 2 min, ramp at 2 °C/min to 100 °C, then 20 °C/min to 250 °C.

    • Causality: A shallow ramp through the critical elution window (80–100 °C) ensures a resolution ( Rs​ ) greater than 1.5 for the isomers.

  • Self-Validation Check: Monitor the exact mass at m/z 145.9731 and 147.9711. Because bromine has two stable isotopes ( 79 Br and 81 Br) in a ~1:1 ratio, the mass spectrum must exhibit this exact isotopic pattern. If the ratio deviates by more than 5%, the peak is contaminated with a non-brominated co-eluent, immediately invalidating the integration.

Protocol 3: 2D-NMR (HMBC) Structural Mapping

Objective: Unambiguously differentiate the 4-membered vs. 5-membered ring structures.

  • Sample Preparation: Dissolve 15 mg of the purified GC fraction in CDCl 3​ .

  • HMBC Acquisition: Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Causality: 1D 1 H-NMR is insufficient due to overlapping aliphatic multiplets. HMBC is critical because it maps long-range connectivities. The vinylic proton in (bromomethylidene)cyclobutane will show a distinct 3J coupling to the C2/C4 cyclobutane carbons. Conversely, the vinylic proton in 1-bromocyclopentene will show couplings to the C3/C5 cyclopentene carbons, providing absolute proof of the ring size[2].

AnalyticalWorkflow S1 Crude Reaction Mixture S2 GC-QTOF MS (High-Res Separation) S1->S2 1 µL Injection S4 2D-NMR (HMBC) (Structural Mapping) S1->S4 Purified Fraction S3 Exact Mass Profiling (m/z 145.9731) S2->S3 EI Ionization S5 Isomer Differentiation (4- vs 5-Membered Ring) S3->S5 Data Fusion S4->S5 Connectivity

Integrated GC-QTOF MS and 2D-NMR workflow for differentiating C5H7Br structural isomers.

References

  • Progress in the Synthesis and Transformations of Alkylidenecyclopropanes and Alkylidenecyclobutanes Source: Chemical Reviews - ACS Publications URL:[Link]

  • Approaches to Unsaturated Analogues of Nucleosides Comprising Four- and Six-Membered Rings Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Base-induced reactions of methylenecyclobutane derivatives Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Base-catalyzed rearrangement of bromomethylenecyclobutane Source: Chemical Communications (London) - RSC Publishing URL:[Link]

  • Synthesis of an Alkene via the Wittig Reaction Source: UMass Amherst Chemistry URL:[Link]

Sources

Comparative

Reactivity Comparison Guide: (Bromomethylidene)cyclobutane vs. Bromocyclobutane

Executive Summary The question of whether (bromomethylidene)cyclobutane is more reactive than bromocyclobutane cannot be answered with a simple binary. Reactivity in organic synthesis is highly dependent on the mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The question of whether (bromomethylidene)cyclobutane is more reactive than bromocyclobutane cannot be answered with a simple binary. Reactivity in organic synthesis is highly dependent on the mechanistic paradigm.

For classical nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions, bromocyclobutane is vastly more reactive[1][2]. Conversely, in transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, or reductive electrophile coupling), (bromomethylidene)cyclobutane exhibits superior reactivity, undergoing rapid oxidative addition while avoiding the β -hydride elimination pitfalls common to secondary alkyl halides[3][4].

This guide provides an objective, data-backed comparison of these two cyclobutane derivatives to assist drug development professionals and synthetic chemists in selecting the appropriate electrophile for late-stage functionalization.

Structural Profiling & Mechanistic Causality

To understand their divergent reactivity profiles, we must analyze the hybridization and electronic environment of the C–Br bond in both molecules.

Bromocyclobutane (Secondary Alkyl Bromide)

Bromocyclobutane features a halogen atom bound directly to an sp³-hybridized carbon within a highly strained four-membered ring[1].

  • SN2 Causality: The puckered conformation of the cyclobutane ring creates significant steric hindrance, partially blocking the Bürgi-Dunitz trajectory required for nucleophilic back-attack. Consequently, SN2 reactions are sluggish and often compete with E2 elimination[2].

  • SN1 Causality: Under ionizing conditions, the departure of the bromide ion generates a highly strained cyclobutyl cation. To relieve this ring strain (~26 kcal/mol), the intermediate rapidly undergoes a non-classical rearrangement to a more stable cyclopropylmethyl or homoallyl cation[5].

(Bromomethylidene)cyclobutane (Exocyclic Vinyl Bromide)

(Bromomethylidene)cyclobutane contains an exocyclic double bond, making it a vinyl bromide where the halogen is attached to an sp²-hybridized carbon[6].

  • Substitution Inertness: The C(sp²)–Br bond possesses higher s-character, making it shorter and significantly stronger than a C(sp³)–Br bond. Furthermore, the electron-rich π -cloud repels incoming nucleophiles, and the theoretical vinyl cation intermediate is energetically prohibitive. Thus, it is practically inert to SN1 and SN2 conditions[7].

  • Cross-Coupling Superiority: The adjacent π -system serves as a pre-coordination site for low-valent transition metals (e.g., Pd⁰ or Ni⁰). This facilitates a highly exergonic oxidative addition into the C–Br bond. The resulting vinyl-metal species is highly stable and readily undergoes transmetalation[4][8].

Reaction Pathway Visualizations

The following diagrams illustrate the divergent mechanistic pathways that define the reactivity of these two compounds.

SN1_Pathway A Bromocyclobutane (sp³ C-Br) B Cyclobutyl Cation (Strained) A->B -Br⁻ (Rate Limiting) C Cyclopropylmethyl Cation B->C Ring Contraction D Substitution Products C->D +Nu⁻ (Fast)

Caption: Sₙ1 solvolysis pathway of bromocyclobutane illustrating strain-driven ring contraction.

Cross_Coupling A (Bromomethylidene)- cyclobutane B Pd(0) π-Complex Coordination A->B +Pd(0) Catalyst C Pd(II) Oxidative Addition Complex B->C Fast Insertion D Cross-Coupled Product C->D Transmetalation & Elimination

Caption: Rapid oxidative addition of (bromomethylidene)cyclobutane in Pd-catalyzed cross-coupling.

Quantitative Performance Comparison

The table below summarizes the relative reactivity and experimental yields of both substrates across standard synthetic paradigms, based on literature precedent[3][4][8][9].

SubstrateReaction ParadigmRelative ReactivityPrimary Bottleneck / Side ReactionTypical Yield
Bromocyclobutane SN1 / SolvolysisHighRing strain induces rapid skeletal rearrangements60–85% (as rearranged products)
Bromocyclobutane SN2 SubstitutionLow–ModerateSteric hindrance of the cyclobutane ring30–50% (competes with E2)
Bromocyclobutane Pd/Ni Cross-CouplingLowSlow oxidative addition; rapid β -hydride elimination10–40% (requires specialized ligands)
(Bromomethylidene)cyclobutane SN1 / SN2 SubstitutionVery Low (Inert)High C(sp²)–Br bond energy; unstable vinyl cation< 5%
(Bromomethylidene)cyclobutane Pd/Ni Cross-CouplingVery HighCompeting dimerization at high concentrations80–95%

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm causality and reaction progress.

Protocol A: Suzuki-Miyaura Coupling of (Bromomethylidene)cyclobutane

Purpose: To demonstrate the high reactivity of the vinyl bromide moiety under standard Pd-catalysis[8].

  • Reagent Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with (bromomethylidene)cyclobutane (1.0 equiv), phenylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (4:1 v/v) to achieve a 0.2 M concentration. Causality: The biphasic system dissolves both the organic electrophile and the inorganic base, facilitating the crucial transmetalation step.

  • Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring for 4 hours.

  • Self-Validation (In-Process Check): Pull a 50 μ L aliquot, dilute in EtOAc, and analyze via GC-MS. The reaction is validated when the molecular ion peak of the starting material ( m/z 146/148) disappears, replaced by the cross-coupled product ( m/z 144).

  • Workup: Cool to room temperature, extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Nucleophilic Substitution (SN2) of Bromocyclobutane

Purpose: To execute a substitution on the sterically hindered secondary alkyl bromide while minimizing E2 elimination[2].

  • Reagent Preparation: Dissolve bromocyclobutane (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.5 M.

  • Nucleophile Addition: Add sodium azide (NaN₃, 3.0 equiv) in one portion. Causality: DMF is a polar aprotic solvent that leaves the azide anion unsolvated and highly nucleophilic, pushing the SN2 pathway over E2.

  • Reaction Execution: Stir the suspension at 50 °C for 18 hours. Avoid higher temperatures to prevent the formation of cyclobutene (elimination product).

  • Self-Validation (In-Process Check): Monitor the reaction using FT-IR spectroscopy. The successful displacement of the bromide is validated by the appearance of a strong, sharp azide stretching frequency at ~2100 cm⁻¹.

  • Workup: Quench the reaction with cold water to dissolve excess NaN₃ and DMF. Extract with diethyl ether, wash the organic layer thoroughly with water (5x) to remove residual DMF, dry over MgSO₄, and carefully concentrate under reduced pressure (product is volatile).

Conclusion

The determination of which cyclobutane derivative is "more reactive" requires context. Bromocyclobutane is the superior choice for classical nucleophilic substitutions, though chemists must account for its propensity to undergo skeletal rearrangements under ionizing conditions. Conversely, (bromomethylidene)cyclobutane is vastly more reactive in modern transition-metal-catalyzed cross-couplings, serving as an excellent, stable electrophile for appending cyclobutane motifs onto complex pharmaceutical scaffolds without the risk of β -hydride elimination.

Sources

Safety & Regulatory Compliance

Safety

(Bromomethylidene)cyclobutane proper disposal procedures

(Bromomethylidene)cyclobutane: Comprehensive Safety, Handling, and Disposal Protocol The safe handling and disposal of highly reactive, halogenated organic building blocks require a deep understanding of both their physi...

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Author: BenchChem Technical Support Team. Date: April 2026

(Bromomethylidene)cyclobutane: Comprehensive Safety, Handling, and Disposal Protocol

The safe handling and disposal of highly reactive, halogenated organic building blocks require a deep understanding of both their physicochemical properties and their mechanistic behavior. (Bromomethylidene)cyclobutane (CAS: 1905-06-2), also known as bromomethylenecyclobutane, is a strained, vinylic/allylic bromide derivative frequently utilized in the synthesis of complex cyclic systems and unsaturated nucleoside analogues[1].

Due to its specific structural strain and halogenated nature, this compound presents unique operational hazards, including flammability, acute toxicity, and the potential for dangerous environmental contamination if disposed of improperly[2]. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, spill response, and regulatory-compliant disposal of (bromomethylidene)cyclobutane.

Physicochemical & Hazard Profile

Before initiating any workflow, it is critical to understand the quantitative hazard profile of the compound. The presence of the exocyclic double bond conjugated with a bromine atom makes this molecule highly volatile and reactive.

Property / ParameterValue / Description
Chemical Name (Bromomethylidene)cyclobutane
CAS Number 1905-06-2
EC Number 879-595-1
Molecular Formula C5H7Br
Molecular Weight 147.02 g/mol
GHS Hazard Codes H226, H302, H312, H332, H315, H319, H336[2]
Hazard Classifications Flam. Liq. 3, Acute Tox. 4, Skin/Eye Irrit. 2/2A, STOT SE 3[2]

Mechanistic Reactivity & Storage Logistics

The operational hazards of (bromomethylidene)cyclobutane extend beyond its baseline toxicity. The molecule is highly susceptible to base-catalyzed rearrangements. When exposed to strong bases (such as potassium tert-butoxide), the abstraction of a vinylic proton forms a reactive vinyl anion intermediate[3]. Depending on the solvent environment, this intermediate can undergo a rapid ring expansion to form 1-bromocyclopentene or undergo substitution to yield tert-butoxymethylcyclobutene[4].

Understanding this causality is critical: accidental exposure to basic conditions or incompatible solvents in a waste carboy can trigger uncontrolled exothermic rearrangements or polymerization.

Reactivity A (Bromomethylidene)cyclobutane (CAS: 1905-06-2) E Strong Base (e.g., KOtBu) A->E Deprotonation B Vinyl Anion Intermediate C 1-Bromocyclopentene (Ring Expansion) B->C Rearrangement (Solvent-dependent) D tert-Butoxymethylcyclobutene (Substitution) B->D Substitution (in DMF) E->B -H+

Base-catalyzed rearrangement pathways of (bromomethylidene)cyclobutane.

Storage Protocol: Store the chemical in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Validation step: Before returning the bottle to the refrigerator, visually inspect the Teflon-lined cap for integrity and wrap it with Parafilm to ensure a hermetic seal, preventing atmospheric moisture degradation.

Operational Safety & Handling Protocol

To mitigate the risks of H226 (Flammable) and H332 (Harmful if inhaled), all manipulations must be performed as a self-validating system.

Step-by-Step Handling Methodology:

  • Environmental Verification: Conduct all work inside a certified chemical fume hood. Validation: Check the digital airflow monitor to confirm a face velocity of at least 100 feet per minute (fpm) before opening the reagent bottle.

  • PPE Selection: Standard nitrile gloves offer limited breakthrough times for halogenated organics. Don heavy-duty Viton or Silver Shield gloves over standard nitrile gloves if handling bulk quantities. Wear splash-proof chemical goggles and a flame-resistant lab coat.

  • Inert Transfer: Use a Schlenk line or gas-tight glass syringe for transfers. Purge the syringe with Argon three times prior to drawing the liquid. This prevents the introduction of oxygen, which can initiate radical-mediated degradation of the exocyclic double bond.

  • Equipment Decontamination: Immediately rinse all syringes and glassware with a compatible non-reactive solvent (e.g., dry dichloromethane) and direct the rinsate into the designated halogenated waste stream.

Immediate Spill Response & Decontamination

In the event of a spill, the primary threats are rapid vapor accumulation (STOT SE 3 - drowsiness/dizziness) and flammability[2].

Step-by-Step Spill Protocol:

  • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. Validation: Ensure laboratory doors are secured and a "Spill in Progress" warning sign is posted.

  • Ventilation: Maximize room exhaust or fume hood extraction. Remove all potential ignition sources (hot plates, static-prone equipment).

  • Absorption: Cover the spill with an inert, non-combustible absorbent such as dry sand, vermiculite, or a commercial spill pad. Causality: Never use combustible materials like sawdust, as the high vapor pressure of the flammable liquid (H226) creates an immediate fire hazard.

  • Collection: Use non-sparking tools to sweep the absorbed material into a heavy-duty, sealable polyethylene bag or rigid container.

  • Validation of Clearance: Utilize a Photoionization Detector (PID) to test the ambient air in the spill zone. Do not allow personnel to re-enter without respiratory protection until VOC levels have returned to the established baseline.

Proper Disposal Procedures & EPA Compliance

Under US EPA regulations (40 CFR Part 268), (bromomethylidene)cyclobutane is classified as a Halogenated Organic Compound (HOC)[5]. It is strictly prohibited from land disposal and must not be poured down the drain or mixed with general organic waste[6].

Mixing halogenated waste with non-halogenated waste is a critical operational failure. Standard incinerators operate at temperatures sufficient for hydrocarbons but too low for halogens, resulting in the formation of highly toxic polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). Halogenated waste requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize the corrosive hydrogen bromide (HBr) gas generated during combustion[6].

Disposal W1 Liquid Waste Generation (Bromomethylidene)cyclobutane W2 Aqueous Waste? W1->W2 W3 Halogenated Organic Waste (< 20% Water) W2->W3 No (Organic Phase) W4 Non-Halogenated Waste W2->W4 Yes W5 High-Temp Incineration (Caustic Scrubbing) W3->W5 RCRA Compliant W6 Dioxin/Furan Risk! (Do Not Mix) W3->W6 W4->W6 Prevent Mixing

Decision matrix for the segregation and disposal of halogenated organic waste.

Step-by-Step Disposal Protocol:

  • Primary Segregation: Direct all pure chemical, reaction filtrates, and first-pass glassware rinses into a dedicated, chemically compatible carboy (e.g., safety-coated glass or heavy-duty HDPE) explicitly labeled "Halogenated Organic Waste."

  • Waste Compatibility Validation: Validation: Before adding the waste, physically inspect the waste log attached to the carboy to confirm that no incompatible chemicals (e.g., strong bases, alkali metals, or non-halogenated bulk solvents like acetone) have been introduced.

  • Headspace Management: Fill the waste container to no more than 80% capacity. Causality: Leaving 20% headspace is critical to accommodate vapor expansion from this volatile, flammable liquid, preventing container rupture due to over-pressurization.

  • Regulatory Labeling: Affix a compliant hazardous waste tag. List the exact chemical name "(Bromomethylidene)cyclobutane", the concentration, and the applicable EPA waste characteristics (e.g., D001 for Ignitability).

  • Final Disposition: Transfer the sealed container to your Environmental Health and Safety (EHS) department. Validation: Request and retain the Certificate of Destruction (CoD) from your certified waste vendor to verify that the material was processed via high-temperature incineration with appropriate acid-gas scrubbing.

References

  • (bromomethylidene)cyclobutane — Chemical Substance Information . NextSDS.2

  • Approaches to Unsaturated Analogues of Nucleosides Comprising Four- and Six-Membered Rings . The Journal of Organic Chemistry - ACS Publications. 1

  • Base-catalyzed rearrangement of bromomethylenecyclobutane . Chemical Communications (London) (RSC Publishing).3

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. 5

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . US EPA. 6

Sources

Handling

Personal protective equipment for handling (Bromomethylidene)cyclobutane

Operational Safety and PPE Architecture for Handling (Bromomethylidene)cyclobutane (Bromomethylidene)cyclobutane (CAS: 1905-06-2) is a highly reactive, exocyclic vinylic bromide derivative utilized extensively in advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Architecture for Handling (Bromomethylidene)cyclobutane

(Bromomethylidene)cyclobutane (CAS: 1905-06-2) is a highly reactive, exocyclic vinylic bromide derivative utilized extensively in advanced drug development and synthetic organic chemistry. As a Senior Application Scientist, I approach this compound with a strict respect for its dual-hazard profile: it is both a flammable liquid (Flam. Liq. 3) and a potent electrophile capable of acute toxicity and severe irritation (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A)[1]. Handling this reagent requires more than passive compliance; it demands a proactive, self-validating safety architecture. This guide provides the causal reasoning behind Personal Protective Equipment (PPE) selection, operational workflows, and disposal protocols to ensure absolute laboratory safety.

Risk Assessment & The Causality of PPE Selection

Under, employers are required to conduct a hazard assessment to select appropriate, properly fitted PPE[2]. For (Bromomethylidene)cyclobutane, the specific chemical properties dictate a multi-layered barrier approach.

  • Hand Protection (The Causality of Material Selection):

    • Hazard: Alkyl and vinylic bromides are notorious for rapidly permeating standard thin nitrile examination gloves.

    • Selection: For direct handling, use heavy-gauge butyl rubber or multi-layer laminate (e.g., Silver Shield) gloves. If high dexterity is required for delicate syringe work, double-gloving with extended-cuff heavy nitrile (minimum 8 mil) is acceptable only for incidental contact.

    • Causality: Butyl rubber provides superior chemical resistance to halogenated organics, preventing the electrophilic bromide from penetrating the skin and causing dermal acute toxicity or systemic absorption[1].

  • Eye and Face Protection:

    • Hazard: Irreversible corneal damage (Eye Irrit. 2A) from pressurized splashes[1].

    • Selection: Indirect-vented chemical splash goggles paired with a full-face shield.

    • Causality: Standard safety glasses lack orbital seals. Indirect vents prevent vapor accumulation while physically blocking liquid ingress during pressurized transfers (e.g., Schlenk line operations).

  • Body Protection:

    • Hazard: Flammability (H226) combined with severe skin irritation[1].

    • Selection: Flame-Resistant (FR) Nomex lab coat and a chemical-resistant apron.

    • Causality: Because the compound is a flammable liquid, static discharge or nearby ignition sources pose a flash fire risk. Standard poly-cotton coats can melt into the skin during a fire; FR coats self-extinguish, providing a critical escape window.

  • Respiratory Protection:

    • Hazard: Vapor inhalation causing dizziness and central nervous system depression (STOT SE 3)[1].

    • Selection: Primary control is a certified chemical fume hood (face velocity 80-120 fpm). If engineering controls fail or during a spill, a NIOSH-approved half-face respirator with organic vapor (OV) cartridges is required.

Operational Workflow & PPE Integration

According to the National Research Council's, chemical handling must follow a structured, verifiable workflow to establish a true culture of safety[3].

Step 1: Pre-Operational Verification Before donning PPE, verify the fume hood's continuous flow monitor. Ensure all ignition sources (hot plates, static-prone equipment) are removed from the workspace. Gather all required syringes, needles, and Schlenk flasks. Causality: Pre-staging prevents the need to leave the hood while wearing contaminated PPE, maintaining the integrity of the laboratory's clean zones.

Step 2: PPE Donning Sequence Don the FR lab coat, followed by the splash goggles. Inspect gloves for pinhole leaks using the inflation method before donning. If double-gloving, don the inner glove, secure the lab coat cuff over it, and place the outer glove over the cuff. Causality: This overlapping technique prevents liquid from channeling down the arm and pooling inside the glove.

Step 3: Closed-System Transfer Purge the reagent bottle and receiving flask with inert gas (Nitrogen or Argon). Use a gas-tight syringe or cannula transfer for (Bromomethylidene)cyclobutane. Causality: Inerting the atmosphere mitigates the Flam. Liq. 3 hazard, while closed-system transfers prevent the release of volatile, irritating vapors into the hood environment.

Step 4: Doffing and Decontamination Remove outer gloves inside the fume hood by pinching the exterior wrist and peeling them inside out. Wash hands immediately with soap and water after removing the inner gloves.

Spill Response & Disposal Plan

Spill Response: In the event of a spill, immediately extinguish all ignition sources. Evacuate the immediate area and allow the fume hood to clear the vapors. Personnel wearing full PPE (including OV respirators if outside the hood) should cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Do not use combustible absorbents like sawdust.

Disposal Plan: (Bromomethylidene)cyclobutane must be managed strictly as a hazardous waste under [4].

  • Segregation: Collect waste in a dedicated, clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated solvents or alkali metals, as reactive bromides can undergo violent dehalogenation reactions.

  • Storage: Keep the waste container tightly closed and grounded in a designated Satellite Accumulation Area (SAA).

  • Manifesting: Ensure the waste is transported by a certified vendor using the EPA e-Manifest system, properly coded for flammability (D001) and toxicity[5].

Hazard & PPE Specification Summary

ParameterSpecification / ClassificationPPE / Mitigation Strategy
CAS Number 1905-06-2N/A
Flammability Flam. Liq. 3 (H226)FR Lab Coat, Grounding, Inert Atmosphere
Toxicity Acute Tox. 4 (Oral/Dermal/Inhal)Butyl Rubber Gloves, Fume Hood
Irritation Skin Irrit. 2, Eye Irrit. 2ASplash Goggles, Face Shield
Target Organ STOT SE 3 (CNS Depression)Fume Hood (80-120 fpm face velocity)
Waste Stream Halogenated Organic WasteEPA 40 CFR 262 Compliant SAA Storage

Operational Workflow Diagram

G Start Pre-Operation Fume Hood Flow Check PPE PPE Donning (FR Coat, Butyl Gloves, Goggles) Start->PPE Handling Handling Phase (Bromomethylidene)cyclobutane PPE->Handling Reaction Closed-System Transfer (Syringe/Schlenk Line) Handling->Reaction Normal Operation Spill Spill Response (Ventilate & Absorb) Handling->Spill Accidental Release Waste Halogenated Waste Disposal (EPA 40 CFR 262) Reaction->Waste Spill->Waste Doffing PPE Doffing & Hand Washing Waste->Doffing

Caption: Operational Workflow & PPE Integration for handling (Bromomethylidene)cyclobutane.

References

  • (bromomethylidene)cyclobutane — Chemical Substance Information . NextSDS. URL: [Link]

  • 29 CFR 1910.132 - Personal Protective Equipment General Requirements . Occupational Safety and Health Administration (OSHA). URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council / National Academies Press. URL:[Link]

  • 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste . Environmental Protection Agency (EPA). URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Bromomethylidene)cyclobutane
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(Bromomethylidene)cyclobutane
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